molecular formula C18H20FN3O4 B609996 Zimlovisertib CAS No. 1817626-54-2

Zimlovisertib

Cat. No.: B609996
CAS No.: 1817626-54-2
M. Wt: 361.4 g/mol
InChI Key: JKDGKIBAOAFRPJ-ZBINZKHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06650833, also known as Zimlovisertib, is a highly potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) developed through fragment-based drug design . It acts as a reversible inhibitor that blocks signaling from Toll-like receptors (TLRs) and the IL-1 receptor family, key pathways in the innate immune response . By selectively inhibiting IRAK4 kinase activity, PF-06650833 attenuates the downstream production of numerous pro-inflammatory cytokines and interferons, which are central drivers of autoimmune pathophysiologies . This mechanism of action has been demonstrated in a wide range of preclinical research models pertinent to rheumatic diseases. The compound inhibits inflammatory responses in human primary cells exposed to stimuli from rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) patient plasma . In vivo, it has shown efficacy in reducing disease severity in a rat model of collagen-induced arthritis and in lowering autoantibody levels in murine models of lupus . The pharmacological relevance in humans was confirmed in a Phase I clinical trial, where PF-06650833 administration resulted in a reduction of the interferon gene signature in whole blood, providing confidence in its potential as a therapeutic agent for autoimmune conditions . As a well-characterized research tool, PF-06650833 is valuable for investigating the role of IRAK4 and innate immune signaling in various inflammatory and autoimmune disease contexts. The compound has also been referred to in scientific literature as a clinical candidate, supporting its relevance for exploratory research . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDGKIBAOAFRPJ-ZBINZKHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817626-54-2
Record name Zimlovisertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817626542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06650833
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Isoquinolinecarboxamide, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIMLOVISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3F315JJXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zimlovisertib's Mechanism of Action in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a pivotal kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical therapeutic target in a host of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to IRAK4 and its Role in Autoimmunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It functions as a central signaling node downstream of TLRs and IL-1Rs. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). This activation drives the transcription and production of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are key mediators of the inflammatory response seen in numerous autoimmune diseases.

Dysregulation of the TLR and IL-1R signaling pathways is a hallmark of many autoimmune disorders, including rheumatoid arthritis (RA) and hidradenitis suppurativa (HS). Consequently, inhibiting IRAK4 presents a compelling therapeutic strategy to attenuate the excessive inflammation that characterizes these conditions.

This compound: A Selective IRAK4 Inhibitor

This compound is a highly selective inhibitor of the kinase activity of IRAK4.[1] By binding to the ATP-binding site of IRAK4, this compound prevents the phosphorylation and activation of its downstream targets, thereby blocking the inflammatory signaling cascade at its origin.[1] This targeted approach is designed to reduce the production of key inflammatory mediators, thus mitigating the signs and symptoms of autoimmune disease.

Preclinical Pharmacology

In preclinical studies, this compound has demonstrated potent and selective inhibition of IRAK4.

ParameterValueReference
IRAK4 IC50 (enzymatic assay) 0.2 nM[2]
PBMC IC50 (R848-stimulated TNF-α production) 2.4 nM[2]

These data highlight the high potency of this compound in both isolated enzyme and cellular assays.

Mechanism of Action: Downstream Signaling Pathways

The primary mechanism of action of this compound is the interruption of the IRAK4-mediated signaling cascade.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Signaling TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines MAPK->Cytokines

Figure 1: this compound Inhibition of the IRAK4 Signaling Pathway.

As depicted in Figure 1, this compound directly inhibits IRAK4, preventing the downstream activation of IRAK1/2, TRAF6, TAK1, and ultimately the IKK complex and MAPK signaling pathways. This leads to the suppression of NF-κB activation and a reduction in the production of pro-inflammatory cytokines and chemokines.

Clinical Development in Autoimmune Diseases

This compound has been evaluated in Phase 2 clinical trials for the treatment of rheumatoid arthritis and hidradenitis suppurativa.

Rheumatoid Arthritis

A Phase 2 study evaluated the efficacy and safety of this compound in patients with moderate to severe active rheumatoid arthritis who had an inadequate response to methotrexate.[3][4]

Treatment Group N Mean Change from Baseline in DAS28-CRP at Week 12 (90% CI) p-value vs. Tofacitinib
This compound 400 mg + Tofacitinib 11 mg103-2.65 (-2.84 to -2.46)0.032
Tofacitinib 11 mg102-2.30 (-2.49 to -2.11)-
This compound 400 mg + Ritlecitinib 100 mg101-2.35 (-2.54 to -2.15)NS
This compound 400 mg77--
Ritlecitinib 100 mg77--

DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein; CI: Confidence Interval; NS: Not Significant.

The combination of this compound and Tofacitinib demonstrated a statistically significant improvement in the primary endpoint compared to Tofacitinib alone.[3] A key secondary endpoint was the proportion of patients achieving DAS28-CRP remission (<2.6) at week 24.[5]

Treatment Group DAS28-CRP Remission Rate at Week 24
This compound 400 mg + Tofacitinib 11 mg40.1%
Tofacitinib 11 mg24.0%
Hidradenitis Suppurativa

This compound was also investigated in a Phase 2a trial for moderate to severe hidradenitis suppurativa.[6][7] The primary endpoint was the percentage of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[8]

Treatment Group N HiSCR Responders at Week 16 (%) Difference vs. Placebo (90% CI)
This compound 400 mg4734.0%0.7 (-15.2 to 16.7)
Placebo4833.3%-

In this study, this compound did not demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[6]

Experimental Protocols

IRAK4 Kinase Inhibition Assay

The following provides a generalized protocol for assessing the inhibitory activity of a compound like this compound on IRAK4 kinase.

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection and Analysis prep1 Prepare Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 exec1 Add this compound dilutions to microplate wells prep1->exec1 prep2 Prepare Recombinant Human IRAK4 Enzyme exec2 Add IRAK4 enzyme and substrate to wells prep2->exec2 prep3 Prepare Kinase Substrate (e.g., peptide substrate) prep3->exec2 prep4 Prepare ATP Solution exec3 Initiate reaction by adding ATP prep4->exec3 prep5 Prepare Serial Dilutions of this compound prep5->exec1 exec1->exec2 exec2->exec3 exec4 Incubate at room temperature (e.g., 60 minutes) exec3->exec4 detect1 Stop reaction (e.g., with EDTA) exec4->detect1 detect2 Add detection reagents (e.g., ADP-Glo™, DELFIA®) detect1->detect2 detect3 Measure signal (luminescence, fluorescence) detect2->detect3 detect4 Calculate % inhibition and IC50 detect3->detect4 cluster_0 Cell Preparation cluster_1 Cell Culture and Treatment cluster_2 Cytokine Measurement cell1 Isolate PBMCs from human whole blood (e.g., Ficoll gradient) cell2 Wash and resuspend PBMCs in culture medium cell1->cell2 cell3 Determine cell viability and concentration cell2->cell3 culture1 Seed PBMCs into a 96-well plate cell3->culture1 culture2 Pre-incubate with serial dilutions of this compound culture1->culture2 culture3 Stimulate with a TLR agonist (e.g., LPS or R848) culture2->culture3 culture4 Incubate for a specified time (e.g., 16-24 hours) culture3->culture4 measure1 Collect cell culture supernatants culture4->measure1 measure2 Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assay measure1->measure2 measure3 Calculate % inhibition of cytokine production measure2->measure3

References

Zimlovisertib: A Technical Guide to its Role in TLR/IL-1R Mediated Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimlovisertib (PF-06650833) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical node in the innate immune response and the subsequent inflammatory cascade. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on TLR/IL-1R mediated inflammation, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this area.

Introduction to TLR/IL-1R Signaling and the Role of IRAK4

The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families are crucial pattern recognition receptors of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. A key component of this pathway is the Myddosome, a signaling complex formed by the adaptor protein MyD88 and IRAK family kinases.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the most upstream and essential kinase in this pathway.[1] Its activation is a prerequisite for the subsequent phosphorylation and activation of IRAK1 and IRAK2, leading to the recruitment of TRAF6 and the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] These pathways ultimately drive the transcription of genes encoding inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4] Given its pivotal role, IRAK4 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][5]

This compound: Mechanism of Action

This compound is a highly selective, reversible inhibitor of IRAK4.[6] By binding to the ATP-binding site of IRAK4, this compound prevents its autophosphorylation and subsequent kinase activity. This blockade of IRAK4 function effectively halts the downstream signaling cascade, leading to a reduction in the production of inflammatory cytokines.[3][7] Preclinical studies have demonstrated that inhibition of IRAK4 by this compound reduces NF-κB activation.[8]

Quantitative Data

In Vitro Potency
ParameterValueAssay SystemReference
IC50 (Cell-based) 0.2 nMCellular Assay[2][5][9]
IC50 (PBMC) 2.4 nMPeripheral Blood Mononuclear Cell Assay[2][5][9]
In Vivo Pharmacodynamics: Cytokine Inhibition
Animal ModelCytokineTreatment% InhibitionReference
Male Sprague-Dawley Rats TNF-αThis compound (0.3-30 mg/kg, oral)Dose-dependent reduction[2][5]
Clinical Efficacy: Hidradenitis Suppurativa (Phase 2a)

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound (400 mg once daily) in adults with moderate to severe hidradenitis suppurativa over 16 weeks.[10][11][12]

EndpointThis compound (n=47)Placebo (n=48)Difference in Percentage Points (90% CI)
HiSCR at Week 16 34.0% (16/47)33.3% (16/48)0.7 (-15.2 to 16.7)
Clinical Efficacy: Rheumatoid Arthritis (Phase 2)

A phase 2 study randomized patients with moderate to severe active rheumatoid arthritis to receive this compound (400 mg), tofacitinib (11 mg), a combination of both, or other treatments for 24 weeks. The primary endpoint was the change from baseline in DAS28-CRP at week 12.[7][13][14]

Treatment GroupMean Change from Baseline in DAS28-CRP at Week 12 (90% CI)p-value vs. Tofacitinib
This compound + Tofacitinib -2.65 (-2.84 to -2.46)0.032
Tofacitinib -2.30 (-2.49 to -2.11)-
Pharmacokinetics

A Phase 1 study in healthy male participants revealed that this compound has low absolute oral bioavailability.[6]

ParameterValue
Absolute Oral Bioavailability 17.4% (90% CI: 14.1%, 21.5%)
Fraction Absorbed 44%

Experimental Protocols

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol is a representative example for determining the in vitro potency of an IRAK4 inhibitor.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Biotinylated substrate peptide (e.g., a peptide derived from a known IRAK4 substrate)

  • Test compound (e.g., this compound)

  • Streptavidin-coated plates

  • Phospho-specific antibody for the substrate peptide

  • Europium-labeled secondary antibody

  • DELFIA® Enhancement Solution

  • Time-Resolved Plate Reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant IRAK4 enzyme to the desired concentration in kinase buffer.

    • Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase buffer.

    • Prepare a solution of ATP and biotinylated substrate peptide in kinase buffer.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of a microplate.

    • Add the diluted IRAK4 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution to the wells.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific primary antibody and incubate.

    • Wash the plate and add the Europium-labeled secondary antibody.

    • After a final wash, add DELFIA® Enhancement Solution and measure the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular IRAK1 Activation Assay

This assay provides a more physiologically relevant measure of IRAK4 target engagement within a cellular context.[15][16]

Objective: To assess the ability of a test compound to inhibit IRAK4-dependent IRAK1 phosphorylation in cells.

Materials:

  • Human cell line expressing endogenous IRAK4 and IRAK1 (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • TLR agonist (e.g., R848 for TLR7/8)

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Antibodies for IRAK1 and phosphorylated IRAK1 (p-IRAK1)

  • Electrochemiluminescence (ECL)-based detection system (e.g., Meso Scale Discovery)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-treat the cells with a serial dilution of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the lysates.

    • Determine the protein concentration of each lysate.

  • Detection of p-IRAK1:

    • Use an ECL-based immunoassay to quantify the levels of p-IRAK1 in the cell lysates. This typically involves a sandwich immunoassay format on a multi-well plate.

  • Data Analysis:

    • Normalize the p-IRAK1 signal to the total protein concentration.

    • Calculate the percentage of inhibition of IRAK1 phosphorylation for each compound concentration relative to the stimulated control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[9]

Objective: To assess the therapeutic effect of an IRAK4 inhibitor on the development and severity of arthritis.

Materials:

  • DBA/1 mice (or other susceptible strain)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (e.g., this compound) formulated for oral administration

  • Calipers for paw thickness measurement

  • Histology equipment and reagents

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of type II collagen and CFA.

    • On day 0, immunize mice with the collagen/CFA emulsion via intradermal injection at the base of the tail.

    • On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

  • Treatment:

    • Begin prophylactic or therapeutic treatment with the test compound (e.g., daily oral gavage) at a predetermined time point (e.g., starting from the day of the booster immunization).

    • Include a vehicle control group.

  • Assessment of Arthritis:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Measure paw thickness and assign a clinical score based on the degree of inflammation in each paw.

  • Endpoint Analysis:

    • At the end of the study, collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

    • Harvest paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the mean clinical scores, paw thickness, cytokine levels, and histological scores between the treatment and vehicle control groups to determine the efficacy of the IRAK4 inhibitor.

Visualizations

TLR/IL-1R Signaling Pathway and this compound's Point of Intervention

TLR_IL1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs TLR_IL1R TLR / IL-1R PAMPs/DAMPs->TLR_IL1R Bind MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1_2->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK) TAK1->MAPK_cascade NFkB_inhibited IκB-NF-κB IKK_complex->NFkB_inhibited Phosphorylates IκB Inflammatory_Genes Inflammatory Gene Transcription MAPK_cascade->Inflammatory_Genes NFkB_active NF-κB NFkB_inhibited->NFkB_active Releases NFkB_active->Inflammatory_Genes Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Cytokines Leads to

Caption: TLR/IL-1R signaling cascade and the inhibitory action of this compound on IRAK4.

Experimental Workflow for IRAK4 Inhibitor Screening

IRAK4_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development biochemical_assay Biochemical Kinase Assay (IC50 Determination) cellular_assay Cellular Target Engagement Assay (e.g., IRAK1 Phosphorylation) biochemical_assay->cellular_assay Lead Compounds cytokine_assay PBMC Cytokine Release Assay (e.g., TNF-α, IL-6) cellular_assay->cytokine_assay pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling cytokine_assay->pk_pd_modeling Candidate Selection inflammation_model Animal Model of Inflammation (e.g., Collagen-Induced Arthritis) pk_pd_modeling->inflammation_model phase1 Phase 1 Clinical Trials (Safety and Tolerability) inflammation_model->phase1 Clinical Candidate phase2 Phase 2 Clinical Trials (Efficacy in Patients) phase1->phase2

Caption: A typical workflow for the discovery and development of an IRAK4 inhibitor.

Conclusion

This compound is a potent and selective IRAK4 inhibitor that has demonstrated clear target engagement and downstream modulation of inflammatory pathways. While it did not meet its primary endpoint in a Phase 2a study for hidradenitis suppurativa, it showed promising results in combination with tofacitinib for the treatment of rheumatoid arthritis.[7][13][14] The preclinical data strongly support the rationale for targeting IRAK4 in TLR/IL-1R-driven diseases. Further investigation into the optimal patient populations, dosing regimens, and potential combination therapies will be crucial in defining the therapeutic potential of this compound and other IRAK4 inhibitors. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance research in this promising area of drug development.

References

The Discovery and Synthesis of Zimlovisertib (PF-06650833): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[4] this compound was developed by Pfizer through a fragment-based drug design approach to target the ATP-binding site of IRAK4, thereby blocking downstream inflammatory signaling.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound.

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound originated from a fragment-based screening of Pfizer's fragment library.[5][6] A micromolar hit was identified and subsequently optimized through iterative structure-based design, informed by co-crystal structures with IRAK4, to yield a clinical candidate with nanomolar potency.[5][6] The medicinal chemistry effort focused on enhancing potency, selectivity, and pharmacokinetic properties.[5]

Key insights from the structure-activity relationship (SAR) studies that guided the development of this compound include:

  • Nonlinear Potency SAR with the Isoquinoline Ether Substituent: The potency of the molecule was found to be unexpectedly sensitive to the nature of the ether substituent on the isoquinoline core.[7][8]

  • Potency Enhancement by Fluorine Substitution: The introduction of a fluorine atom on the lactam ring led to a significant enhancement in potency.[7][8]

  • Stereochemical Preference: A slight potency preference was observed for the all-syn (2S,3S,4S) stereochemistry in the fluorine-substituted lactam.[7][8]

These SAR observations were rationalized through detailed structural biology and computational modeling, highlighting the importance of subtle conformational effects and specific interactions within the IRAK4 active site.[7]

Fragment-Based Drug Design Workflow

The discovery process for this compound followed a typical fragment-based drug design workflow.

FBDD_Workflow cluster_Discovery Fragment-Based Discovery Fragment_Screening Fragment Library Screening (e.g., NMR, HTS) Hit_Identification Hit Identification (μM affinity) Fragment_Screening->Hit_Identification Identify initial binders Hit_to_Lead Hit-to-Lead Optimization (Structure-Guided) Hit_Identification->Hit_to_Lead Fragment growing/linking Lead_Optimization Lead Optimization (SAR, ADME/Tox) Hit_to_Lead->Lead_Optimization Improve potency & properties Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Select clinical candidate

A simplified workflow for the fragment-based discovery of this compound.

Chemical Synthesis

The chemical synthesis of this compound, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general strategy is based on the coupling of two key building blocks: the substituted isoquinoline core and the functionalized pyrrolidinone moiety. The synthesis of related pyrazolopyrimidine IRAK4 inhibitors often involves cyclization and condensation reactions.[9]

Key Precursors:

  • A suitably substituted 7-methoxyisoquinoline-6-carboxamide derivative.

  • A chiral (2S,3S,4S)-3-ethyl-4-fluoro-2-(hydroxymethyl)-5-oxopyrrolidine synthon.

The synthesis would likely involve the formation of an ether linkage between the hydroxyl group of the pyrrolidinone fragment and the 1-position of the isoquinoline ring. The stereocenters in the pyrrolidinone ring are crucial for activity and are likely established through asymmetric synthesis or chiral resolution.

Biological Activity and Data

This compound is a highly potent inhibitor of IRAK4 with excellent selectivity over other kinases. Its inhibitory activity has been characterized in various biochemical and cellular assays.

Assay TypeTarget/SystemEndpointThis compound (PF-06650833) PotencyReference
Biochemical Assay Recombinant Human IRAK4IC500.3 nM[10]
Cell-Based Assay Human Peripheral Blood Mononuclear Cells (PBMCs)IC50 (R848-stimulated TNFα production)2.4 nM
Whole Blood Assay Human Whole BloodIC50 (R848-stimulated TNFα production)8.8 nM[11]
Kinase Selectivity Panel of 278 kinases (200 nM)% Inhibition~100% for IRAK4[12]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4.[1] IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[2][3] Activated IRAK4 then phosphorylates and activates downstream IRAK family members (IRAK1/2), leading to the activation of TRAF6 and subsequent downstream signaling cascades, including the NF-κB and MAPK pathways.[13] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[1] By inhibiting IRAK4, this compound effectively blocks this entire signaling cascade.[1]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression AP-1 activation NFkB NF-κB NFkB_IkB->NFkB IκB degradation, NF-κB release NFkB->Gene_Expression Nuclear translocation This compound This compound (PF-06650833) This compound->IRAK4 Inhibition

References

Cellular Targets and Downstream Effects of Zimlovisertib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a key therapeutic target for a range of inflammatory and autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of the cellular targets of this compound, its downstream signaling effects, and the methodologies used to characterize its activity. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Primary Cellular Target: IRAK4

The primary cellular target of this compound is the serine/threonine-protein kinase IRAK4.[3] this compound binds to the kinase domain of IRAK4, inhibiting its catalytic activity and thereby blocking downstream signaling cascades.[3]

Potency and Selectivity

This compound is a highly potent inhibitor of IRAK4, with inhibitory concentrations in the low nanomolar range. Its selectivity has been assessed against a panel of other kinases.

Target Assay Type IC50 (nM) Notes
IRAK4 Cell-free assay0.2[1][2]
IRAK4 PBMC assay2.4[2]
IRAK1 Kinome Scan (200 nM)>70% inhibitionGreater than 70% inhibition observed.
MNK2 Kinome Scan (200 nM)>70% inhibitionGreater than 70% inhibition observed.
LRRK2 Kinome Scan (200 nM)>70% inhibitionGreater than 70% inhibition observed.
CLK4 Kinome Scan (200 nM)>70% inhibitionGreater than 70% inhibition observed.
CK1γ1 Kinome Scan (200 nM)>70% inhibitionGreater than 70% inhibition observed.
VEGF2R Whole cell functional assayNo activity up to 30 µM
hERG Voltage clamp assay25% inhibition at 100 µM
CYP1A2, 2C8, 2C9, 2D6, 3A4 Human liver microsomes<5% inhibition at 3 µM

Downstream Signaling Pathways

This compound's inhibition of IRAK4 primarily impacts the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. This pathway is crucial for the production of pro-inflammatory cytokines. A key downstream effector of this pathway is the transcription factor NF-κB. Additionally, evidence suggests a role for the p38 MAPK pathway.

TLR/IL-1R-MyD88-IRAK4-NF-κB Signaling Pathway

Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by interleukin-1, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. This phosphorylation event initiates a cascade that ultimately leads to the activation of the NF-κB transcription factor, which translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including TNF-α.[3] this compound, by inhibiting IRAK4, prevents these downstream events.

IRAK4_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_genes

This compound inhibits the IRAK4-mediated NF-κB signaling pathway.
Role of p38 MAPK Signaling

The activation of the IRAK4 signaling cascade can also lead to the activation of mitogen-activated protein kinases (MAPKs), including p38.[6] The p38 MAPK pathway can also contribute to the production of inflammatory cytokines. Inhibition of IRAK4 by this compound has been shown to reduce the phosphorylation and activation of p38 MAPK.[7]

IRAK4_p38_Signaling cluster_cytoplasm Cytoplasm IRAK1 IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 P Downstream_effects Inflammatory Response p38->Downstream_effects IRAK4 IRAK4 IRAK4->IRAK1 P This compound This compound This compound->IRAK4

This compound's inhibition of IRAK4 also impacts the p38 MAPK pathway.

Clinical Trial Data

This compound has been evaluated in clinical trials for several inflammatory conditions, including rheumatoid arthritis and hidradenitis suppurativa.

Rheumatoid Arthritis (Phase 2)

A Phase 2 study (NCT02992485) evaluated the efficacy and safety of this compound in combination with other rheumatoid arthritis treatments.[4][8]

Treatment Group Mean Change from Baseline in DAS28-CRP (Week 12) 90% Confidence Interval P-value vs. Tofacitinib alone
This compound + Tofacitinib-2.65[3][8]-2.84 to -2.46[3][8]0.032[3][8]
Tofacitinib alone-2.30[3][8]-2.49 to -2.11[3][8]-
This compound + Ritlecitinib-2.35[3][8]-2.54 to -2.15[3][8]Not statistically significant
Hidradenitis Suppurativa (Phase 2a)

A Phase 2a trial (NCT04092452) assessed the efficacy of this compound in patients with moderate to severe hidradenitis suppurativa.[9]

Treatment Group Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16
This compound (400 mg)34.0% (16/47)[9]
Placebo33.3% (16/48)[9]

Experimental Protocols

IRAK4 Enzymatic DELFIA Assay

This in vitro assay measures the enzymatic activity of IRAK4 and the inhibitory potential of compounds like this compound. The assay utilizes the Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) platform.

Materials:

  • Human full-length IRAK4 enzyme

  • Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

  • Stop buffer (50 mM EDTA, pH 8)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-coated microplates

  • DELFIA Enhancement Solution

Protocol:

  • Prepare a 4X reaction cocktail containing the IRAK4 enzyme in 1X assay buffer.

  • Serially dilute this compound or control compounds in DMSO and then in assay buffer.

  • Add the diluted compounds to the wells of a microplate.

  • Add the 4X IRAK4 reaction cocktail to the wells and incubate for 5 minutes at room temperature.

  • Prepare a 2X ATP/substrate cocktail by mixing ATP and the biotinylated peptide substrate in assay buffer.

  • Add the 2X ATP/substrate cocktail to initiate the kinase reaction.

  • Incubate the reaction plate at room temperature for 30-60 minutes.

  • Stop the reaction by adding the stop buffer.

  • Transfer a portion of the reaction mixture to a streptavidin-coated DELFIA plate containing wash buffer and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the Europium-labeled anti-phospho-substrate antibody diluted in an appropriate buffer and incubate for 30-60 minutes at room temperature.

  • Wash the plate again to remove unbound antibody.

  • Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.

  • Measure the time-resolved fluorescence using a suitable plate reader.

DELFIA_Workflow Start Start Prep_Reagents Prepare Reagents: - IRAK4 Enzyme - this compound Dilutions - ATP/Substrate Cocktail Start->Prep_Reagents Kinase_Reaction Kinase Reaction: - Incubate IRAK4, this compound,  ATP, and Substrate Prep_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction (Add EDTA) Kinase_Reaction->Stop_Reaction Bind_to_Plate Bind to Streptavidin Plate Stop_Reaction->Bind_to_Plate Wash1 Wash Bind_to_Plate->Wash1 Add_Eu_Ab Add Europium-labeled Anti-phospho Antibody Wash1->Add_Eu_Ab Wash2 Wash Add_Eu_Ab->Wash2 Add_Enhancer Add DELFIA Enhancement Solution Wash2->Add_Enhancer Read_Fluorescence Read Time-Resolved Fluorescence Add_Enhancer->Read_Fluorescence End End Read_Fluorescence->End

Workflow for the IRAK4 Enzymatic DELFIA Assay.
R848-Stimulated TNF-α Release in Human PBMCs

This cell-based assay is used to determine the potency of this compound in a more physiologically relevant setting.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • R848 (Resiquimod), a TLR7/8 agonist

  • TNF-α ELISA kit

Protocol:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration.

  • Seed the PBMCs in a 96-well plate at a density of 5 x 10^5 cells/well.[10]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with an optimal concentration of R848 (e.g., 1 µM) to induce TNF-α production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value of this compound by plotting the percentage of TNF-α inhibition against the log concentration of the compound.

PBMC_Assay_Workflow Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Seed_Cells Seed PBMCs in a 96-well Plate Isolate_PBMCs->Seed_Cells Pretreat_this compound Pre-treat with This compound Seed_Cells->Pretreat_this compound Stimulate_R848 Stimulate with R848 Pretreat_this compound->Stimulate_R848 Incubate Incubate for 18-24 hours Stimulate_R848->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant TNF_ELISA Measure TNF-α by ELISA Collect_Supernatant->TNF_ELISA Analyze_Data Analyze Data and Calculate IC50 TNF_ELISA->Analyze_Data End End Analyze_Data->End

Workflow for the R848-stimulated TNF-α release assay in human PBMCs.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 that effectively blocks the TLR/IL-1R signaling pathway, a key driver of inflammation. Its mechanism of action involves the inhibition of downstream NF-κB and p38 MAPK activation, leading to a reduction in the production of pro-inflammatory cytokines. While demonstrating a clear mechanism of action and preclinical efficacy, its clinical development has faced challenges, highlighting the complexity of translating potent enzymatic inhibition into clinical benefit for all inflammatory conditions. This guide provides a detailed overview of the cellular and molecular pharmacology of this compound, offering valuable information for researchers in the field of immunology and drug development.

References

Zimlovisertib: A Technical Guide for Basic Research in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given IRAK4's central role in innate immunity, this compound serves as a critical tool for investigating the signaling pathways that govern inflammatory responses. This document details its mechanism of action, quantitative profile, and provides comprehensive experimental protocols for its application in basic research.

Introduction: IRAK4 as a Master Regulator of Innate Immunity

The innate immune system relies on the recognition of conserved molecular patterns associated with pathogens (PAMPs) and cellular damage (DAMPs) by pattern recognition receptors, such as Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] IRAK4 is a serine/threonine kinase that functions as a crucial upstream signaling node immediately downstream of these receptors.[2][3] It is indispensable for signal transduction, possessing both kinase and scaffolding functions essential for the assembly of the Myddosome signaling complex.[2][4][5][6] Activation of IRAK4 initiates a cascade that leads to the activation of key transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[2][7] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases.[1][2] this compound was developed by Pfizer as a selective, orally active small molecule inhibitor of IRAK4's kinase activity to explore the therapeutic potential of targeting this pathway.[8][9][10]

Mechanism of Action of this compound

This compound is a potent, reversible inhibitor that targets the ATP-binding site of IRAK4.[9][11] By inhibiting the kinase activity of IRAK4, this compound prevents the phosphorylation and subsequent activation of downstream substrates, primarily IRAK1.[3][12] This disruption of the signaling cascade effectively blocks the activation of TRAF6 and the subsequent engagement of the NF-κB and MAPK pathways.[2] The ultimate consequence is a significant, dose-dependent reduction in the transcription and secretion of key pro-inflammatory mediators, including TNFα, IL-6, and IFNα.[3][13]

G cluster_prep Cell & Compound Prep cluster_assay Cell Treatment & Stimulation cluster_analysis Analysis A Isolate & count human PBMCs C Seed PBMCs in 96-well plate A->C B Prepare serial dilutions of this compound D Pre-treat cells with This compound/Vehicle (1-2 hr) B->D C->D E Stimulate with TLR Agonist (e.g., LPS) (18-24 hr) D->E F Collect supernatant via centrifugation E->F G Quantify Cytokine (TNFα, IL-6) via ELISA F->G H Calculate % Inhibition and determine IC₅₀ G->H G cluster_phase1 Dosing & Challenge cluster_phase2 Sample Collection & Analysis A Acclimate mice B Administer this compound (oral gavage) A->B C Wait 1-2 hours B->C D Challenge with LPS (i.p. injection) C->D E Wait for peak response (1-2 hours) D->E F Collect blood samples E->F G Separate plasma F->G H Measure plasma cytokines (TNFα, IL-6) via ELISA G->H I Determine dose-response relationship H->I

References

Preclinical Profile of Zimlovisertib: A Deep Dive into its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally active small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[4] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-inflammatory effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Targeting the Myddosome Signaling Complex

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4.[1][2] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome.[5] IRAK4 is a crucial component of this complex and, upon activation, phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6][7] These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[4][8] By inhibiting IRAK4, this compound effectively blocks this signaling cascade at a critical upstream point, thereby preventing the production of key inflammatory mediators.[1]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 IL1R IL-1R IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates This compound This compound This compound->IRAK4 inhibits TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines induces transcription MAPK->Pro_inflammatory_Cytokines induces transcription

Figure 1: Simplified schematic of the TLR/IL-1R signaling pathway and the inhibitory action of this compound.

Quantitative In Vitro Anti-Inflammatory Activity

This compound has demonstrated potent inhibitory activity in a variety of in vitro cellular assays, effectively suppressing the production of pro-inflammatory cytokines from human primary cells.

Assay TypeCell TypeStimulantMeasured EndpointIC50 (nM)Reference
Cytokine ReleaseHuman PBMCsR848 (TLR7/8 agonist)TNF-α2.4[2]
Cytokine ReleaseHuman Whole BloodR848 (TLR7/8 agonist)TNF-α8.8[1]
Enzyme InhibitionRecombinant Human IRAK4-Kinase Activity0.2[2]
Cytokine ReleaseHuman MacrophagesAnti-citrullinated protein antibody (ACPA) immune complexesTNF-α~100 (effective concentration)[1]
Cytokine ReleaseRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)TLR ligandsIL-6, IL-8, MMPs~100 (effective concentration)[1]

Quantitative In Vivo Anti-Inflammatory Efficacy

Preclinical studies in rodent models of inflammatory diseases have confirmed the in vivo anti-inflammatory effects of this compound.

Animal ModelSpeciesEndpointDosing RegimenResultReference
LPS-Induced InflammationRatPlasma TNF-α0.3 - 30 mg/kg, single oral doseDose-dependent inhibition of TNF-α[2]
Collagen-Induced Arthritis (CIA)RatPaw Swelling3 mg/kg, twice dailySignificant reduction in paw volume[1]
Pristane-Induced LupusMouseSerum anti-dsDNA antibodiesAdministered in chow from weeks 8-20Reduced circulating autoantibody levels[1][9]
MRL/lpr Mouse Model of LupusMouseCirculating autoantibodiesNot specifiedReduced circulating autoantibody levels[1][10]

Detailed Experimental Protocols

In Vitro Assays

1. R848-Stimulated TNF-α Release in Human PBMCs [11]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: R848, a TLR7/8 agonist, is added to the wells at a final concentration of 1 µM to stimulate TNF-α production.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

in_vitro_workflow cluster_workflow In Vitro Cytokine Release Assay Workflow isolate_pbmcs Isolate Human PBMCs seed_cells Seed PBMCs in 96-well plates isolate_pbmcs->seed_cells add_this compound Pre-incubate with this compound seed_cells->add_this compound add_stimulant Stimulate with R848 (TLR7/8 agonist) add_this compound->add_stimulant incubate Incubate for 18-24 hours add_stimulant->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify TNF-α by ELISA collect_supernatant->elisa analyze_data Calculate IC50 elisa->analyze_data

Figure 2: Workflow for the in vitro R848-stimulated TNF-α release assay.

In Vivo Models

1. Rat Collagen-Induced Arthritis (CIA) Model [1][12][13]

  • Animals: Male Lewis rats, 8-10 weeks old, are used for this model.

  • Induction of Arthritis: On day 0, rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) via intradermal injection at the base of the tail. On day 7, a booster injection of the same emulsion is administered.

  • Treatment: this compound (e.g., 3 mg/kg) or vehicle is administered orally twice daily, starting from the day of the booster injection and continuing for the duration of the study.

  • Clinical Assessment: The severity of arthritis is assessed daily by measuring the paw volume using a plethysmometer. A clinical score is also assigned to each paw based on the degree of erythema and swelling.

  • Endpoint Analysis: At the end of the study (e.g., day 17), animals are euthanized, and paws are collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Serum can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

2. MRL/lpr Mouse Model of Lupus [1][6][14][15]

  • Animals: Female MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used.

  • Treatment: Treatment with this compound, typically administered in the chow, is initiated at an age when the disease is not yet fully established (e.g., 8-12 weeks of age) and continues for a specified period (e.g., until 20 weeks of age).

  • Monitoring: Body weight and general health are monitored regularly. Urine is collected periodically to assess proteinuria, a marker of kidney damage.

  • Endpoint Analysis: At the end of the study, blood is collected to measure serum levels of autoantibodies, such as anti-double-stranded DNA (anti-dsDNA) and anti-ribonucleoprotein (anti-RNP) antibodies, by ELISA. Kidneys are harvested for histopathological examination to evaluate the severity of glomerulonephritis. Spleens may also be weighed as an indicator of splenomegaly.

Conclusion

The preclinical data for this compound strongly support its potent and selective anti-inflammatory activity. Through the inhibition of IRAK4, a key kinase in TLR and IL-1R signaling, this compound effectively suppresses the production of pro-inflammatory cytokines in vitro and demonstrates efficacy in multiple rodent models of inflammatory and autoimmune diseases. The detailed methodologies and quantitative data presented in this whitepaper provide a solid foundation for further investigation and clinical development of this compound as a promising therapeutic agent for a range of inflammatory disorders.

References

Zimlovisertib: A Deep Dive into its Impact on Cytokine Expression and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zimlovisertib (PF-06650833) is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical chokepoint for innate immunity and pro-inflammatory cytokine production. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on key inflammatory cytokines, and detailed experimental protocols for assessing its activity. The information presented herein is intended to support further research and development of IRAK4 inhibitors as a therapeutic strategy for a range of inflammatory and autoimmune diseases.

Introduction to this compound and its Target: IRAK4

This compound is an orally active inhibitor of IRAK4, a serine/threonine kinase that plays a pivotal role in the innate immune system. IRAK4 is a key component of the Myddosome, a signaling complex that forms downstream of TLRs and IL-1Rs upon ligand binding. Activation of IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors, in turn, drive the expression of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

By inhibiting the kinase activity of IRAK4, this compound effectively blocks this inflammatory cascade at a critical upstream juncture. This mechanism of action has positioned this compound and other IRAK4 inhibitors as promising therapeutic candidates for various autoimmune and inflammatory conditions, such as rheumatoid arthritis and hidradenitis suppurativa.

Quantitative Effects of this compound on Cytokine Expression

This compound has demonstrated potent inhibition of IRAK4 kinase activity and subsequent cytokine release in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Type/SystemStimulantMeasured EndpointIC50 / EC50Citation
Cell-based AssayNot SpecifiedNot SpecifiedIRAK4 Inhibition0.2 nM
PBMC AssayHuman Peripheral Blood Mononuclear CellsR848 (TLR7/8 agonist)TNF-α Release2.4 nM
Whole Blood AssayHuman Whole BloodR848 (TLR7/8 agonist)TNF-α Release8.8 nM

Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammation

Animal ModelTreatmentStimulantMeasured EndpointOutcomeCitation
Male Sprague-Dawley RatsThis compound (0.3-30 mg/kg, oral)Lipopolysaccharide (LPS)Plasma TNF-α levelsSignificant, dose-dependent inhibition of LPS-induced TNF-α.

Table 3: Representative Inhibitory Activity of IRAK4 Inhibitors on IL-1β and IL-6

Data for other selective IRAK4 inhibitors are presented here as representative examples due to the limited publicly available data for this compound on these specific cytokines.

InhibitorCell TypeStimulantCytokine InhibitedApproximate % InhibitionCitation
BAY1834845 & BAY1830839Human Whole BloodLPSIL-1β50-80%
BAY1834845 & BAY1830839Human Whole BloodLPSIL-650-80%

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of IRAK4 kinase activity, which disrupts the downstream signaling cascades that lead to pro-inflammatory cytokine gene expression. The following diagrams illustrate the key pathways affected.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade I_kappa_B IκB IKK_complex->I_kappa_B P NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kappa_B->Cytokines Gene Expression AP1 AP-1 MAPK_cascade->AP1 AP1->Cytokines Gene Expression This compound This compound This compound->IRAK4

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro activity of IRAK4 inhibitors like this compound.

Whole Blood Assay for Cytokine Inhibition

This assay measures the ability of a compound to inhibit the production of cytokines in a physiologically relevant matrix.

Whole_Blood_Assay_Workflow start Collect fresh human whole blood in heparinized tubes preincubation Pre-incubate blood with This compound or vehicle (DMSO) for 1 hour at 37°C start->preincubation stimulation Stimulate with TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) preincubation->stimulation incubation Incubate for 6-24 hours at 37°C in a CO2 incubator stimulation->incubation centrifugation Centrifuge to separate plasma incubation->centrifugation analysis Measure cytokine levels in plasma by ELISA or multiplex assay centrifugation->analysis end Determine IC50 values analysis->end

Caption: Experimental Workflow for the Whole Blood Cytokine Inhibition Assay.

Detailed Steps:

  • Blood Collection: Draw fresh human venous blood into sterile tubes containing sodium heparin as an anticoagulant.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced effects.

  • Pre-incubation: In a 96-well plate, add the appropriate volume of diluted this compound or vehicle control (DMSO) to the wells. Add the whole blood to each well and pre-incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Prepare a stock solution of a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), in sterile phosphate-buffered saline (PBS). Add the TLR agonist to the wells to achieve the desired final concentration (e.g., 100 ng/mL for LPS, 1 µM for R848).

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.

  • Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

  • Cytokine Analysis: Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma samples using a validated Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay platform.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Inhibition Assay

This assay provides a more defined system by using isolated immune cells.

PBMC_Assay_Workflow start Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) wash_resuspend Wash and resuspend PBMCs in complete RPMI-1640 medium start->wash_resuspend cell_plating Plate PBMCs in a 96-well plate wash_resuspend->cell_plating preincubation Pre-incubate with this compound or vehicle (DMSO) for 1 hour at 37°C cell_plating->preincubation stimulation Stimulate with TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) preincubation->stimulation incubation Incubate for 6-24 hours at 37°C in a CO2 incubator stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection analysis Measure cytokine levels in supernatant by ELISA or multiplex assay supernatant_collection->analysis end Determine IC50 values analysis->end

Caption: Experimental Workflow for the PBMC Cytokine Inhibition Assay.

Detailed Steps:

  • PBMC Isolation: Isolate PBMCs from fresh human blood collected in heparinized tubes using density gradient centrifugation with a medium such as Ficoll-Paque.

  • Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Setup: Plate the PBMCs in a 96-well tissue culture plate at a density of approximately 2 x 10^5 cells per well.

  • Compound Treatment and Stimulation: Follow the same steps for compound pre-incubation, TLR agonist stimulation, and incubation as described in the whole blood assay protocol (Section 4.1).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Analysis and Data Analysis: Analyze the cytokine levels in the supernatant and calculate IC50 values as described in the whole blood assay protocol (Section 4.1).

Conclusion

This compound is a potent and selective inhibitor of IRAK4 that effectively suppresses the production of key pro-inflammatory cytokines by blocking the TLR and IL-1R signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on IRAK4 inhibitors. Further investigation into the clinical efficacy of this compound and its impact on a broader range of cytokines in patient populations will be crucial in fully elucidating its therapeutic potential for treating inflammatory and autoimmune diseases.

Technical Whitepaper: The Role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in Hidradenitis Suppurativa and the Therapeutic Potential of Zimlovisertib

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hidradenitis Suppurativa (HS) is a chronic, debilitating inflammatory skin disease with significant unmet medical needs. The pathophysiology is complex, but growing evidence points to the dysregulation of innate immune pathways, particularly the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase that serves as a central node in these pathways, making it a compelling therapeutic target. Studies have confirmed that IRAK4 is overexpressed in the lesional skin of HS patients, correlating with disease severity.[1][2] Zimlovisertib (PF-06650833), a potent and selective oral inhibitor of IRAK4, was developed to block this pro-inflammatory signaling.[3][4] This whitepaper provides an in-depth technical guide on the role of the IRAK4 pathway in HS, the mechanism of this compound, and a review of its clinical investigation, including detailed experimental protocols and quantitative data.

The Pathophysiological Role of IRAK4 in Hidradenitis Suppurativa

Hidradenitis Suppurativa is characterized by painful, deep-seated inflammatory nodules, abscesses, and draining tunnels, typically in intertriginous skin areas.[5] The pathogenesis involves follicular occlusion followed by an aberrant inflammatory response. A key driver of this inflammation is the activation of the IL-1R/TLR signaling pathway.[6][7][8]

Upon ligand binding (e.g., bacterial components for TLRs or IL-1 cytokines for IL-1R), these receptors recruit the adaptor protein MyD88. This leads to the recruitment and activation of IRAK4, which is the primary and indispensable kinase in the cascade.[9][10] Activated IRAK4 phosphorylates IRAK1, initiating a series of downstream events that culminate in the activation of transcription factors such as NF-κB and AP-1.[9] These factors drive the transcription and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators that sustain the chronic inflammatory state seen in HS.

Preclinical evidence strongly supports this pathway's involvement. A noninterventional study found that IRAK4 protein levels were significantly elevated in lesional skin from HS patients compared to non-lesional tissue.[1][2] This overexpression was also found to correlate with increased disease severity and the upregulation of multiple inflammatory mediators.[1][2]

IRAK4 Signaling Pathway Diagram

The following diagram illustrates the central role of IRAK4 in mediating pro-inflammatory signals in Hidradenitis Suppurativa.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 IL1R IL-1R IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation MAPK MAPKs TAK1->MAPK Activation NFkB NF-κB IKK->NFkB Activation Transcription Gene Transcription NFkB->Transcription MAPK->Transcription Cytokines Inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Caption: The IL-1R/TLR signaling cascade pivotal in HS pathophysiology.

This compound (PF-06650833): A Selective IRAK4 Kinase Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor designed to target the kinase activity of IRAK4.[3][4][9] By binding to the ATP-binding site of IRAK4, this compound prevents the autophosphorylation and subsequent activation of the kinase, thereby halting the downstream signaling cascade. This mechanism is intended to reduce the production of inflammatory cytokines that drive HS pathology.

Potency and Selectivity of this compound

In vitro and cellular assays have demonstrated this compound's high potency against IRAK4. Its selectivity is a key attribute, minimizing off-target effects.

Assay TypeTarget/SystemIC50 ValueReference
Enzyme AssayRecombinant Human IRAK40.2 nM [4]
Cellular AssayR848-stimulated TNFα in human PBMCs2.4 nM [3][11]

Table 1: In Vitro and Cellular Potency of this compound.

Mechanism of Action Diagram

The diagram below illustrates how this compound intervenes in the inflammatory pathway by specifically inhibiting IRAK4.

MoA_Diagram TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Downstream Downstream Signaling (IRAK1, TRAF6, NF-κB) IRAK4->Downstream Activation Cytokines Inflammatory Cytokine Production Downstream->Cytokines This compound This compound This compound->IRAK4 Inhibition

Caption: this compound's mechanism of action via direct inhibition of IRAK4.

Clinical Investigation of this compound in Hidradenitis Suppurativa

This compound was evaluated in a Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial in adults with moderate to severe HS (Study C2501007).[12] The study aimed to assess the efficacy and safety of this compound compared to a placebo over a 16-week period.[13]

Efficacy Results

The primary endpoint was the proportion of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16. The HiSCR is defined as at least a 50% reduction in the total count of abscesses and inflammatory nodules (AN count), with no increase in the number of abscesses or draining fistulae from baseline.[14][15]

The study results showed that this compound did not meet the primary endpoint, as there was no statistically significant difference in the HiSCR rate between the treatment and placebo groups.[13][16]

Treatment ArmNHiSCR Responders at Week 16HiSCR RateDifference vs. Placebo (90% CI)
This compound (400 mg QD)471634.0% 0.7% (-15.2 to 16.7)
Placebo481633.3% N/A

Table 2: Primary Efficacy Endpoint (HiSCR) at Week 16 in the Phase 2a HS Study.[12][13][16]

Safety and Tolerability

Treatment-emergent adverse events (TEAEs) occurred more frequently in the this compound group compared to the placebo group. Most TEAEs were considered mild.

GroupNParticipants with ≥1 TEAERate of TEAEs
This compound (400 mg QD)472655.3%
Placebo482347.9%

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs).[13][16]

The most common TEAEs included infections, skin disorders, and gastrointestinal symptoms.[13] Two participants in the this compound group experienced serious adverse events (bacterial infection/cellulitis and suicidal ideation/spontaneous miscarriage).[12] Based on these results, the study did not confirm a clinical benefit for selective IRAK4 inhibition with this compound in this patient population.[13]

Key Experimental Protocols

Protocol: In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of a compound like this compound against IRAK4. This is a generalized protocol based on common industry practices.[10][17][18]

Objective: To measure the IC50 value of a test compound against recombinant human IRAK4.

Materials:

  • Recombinant Human IRAK4 Enzyme

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[10]

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • ATP (at a concentration near the Kₘ for IRAK4, e.g., ~600 µM)[19]

  • Test Compound (e.g., this compound) serially diluted in DMSO

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)[10]

  • 384-well assay plates

  • Multimode plate reader capable of luminescence detection

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the IRAK4 enzyme to the desired working concentration (e.g., 5-10 nM) in the pre-chilled Kinase Buffer.

  • Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted IRAK4 enzyme to each well containing the test compound and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by IRAK4 into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Hidradenitis Suppurativa Clinical Response (HiSCR) Assessment

This protocol describes the standardized clinical endpoint used in HS trials.[5][14][15][20]

Objective: To determine if a patient has achieved a clinically meaningful response to therapy at a specific time point (e.g., Week 16) compared to baseline.

Materials:

  • Patient Case Report Form (CRF)

  • Trained Clinical Assessor (e.g., Dermatologist)

  • Lesion counting tools (if required)

Methodology:

  • Baseline Assessment (Visit 1 / Day 0):

    • The assessor performs a full-body examination of all anatomical areas typically affected by HS.

    • Count and record the total number of abscesses (A) .

    • Count and record the total number of inflammatory nodules (N) .

    • Calculate the baseline AN Count (AN_baseline = A_baseline + N_baseline).

    • Count and record the total number of draining fistulae (tunnels, DF) .

  • Follow-up Assessment (e.g., Week 16):

    • The assessor, ideally blinded to the treatment allocation, repeats the full-body examination.

    • Count and record the current number of abscesses (A_followup).

    • Count and record the current number of inflammatory nodules (N_followup).

    • Calculate the follow-up AN Count (AN_followup = A_followup + N_followup).

    • Count and record the current number of draining fistulae (DF_followup).

  • HiSCR Determination:

    • A patient is classified as a "Responder" if ALL THREE of the following criteria are met:

      • ≥ 50% reduction in AN count: AN_followup ≤ 0.5 * AN_baseline

      • No increase in abscess count: A_followup ≤ A_baseline

      • No increase in draining fistula count: DF_followup ≤ DF_baseline

    • If any one of these criteria is not met, the patient is classified as a "Non-Responder".

HiSCR Assessment Workflow

HiSCR_Workflow cluster_baseline Baseline Visit cluster_followup Follow-up Visit (e.g., Week 16) cluster_calc HiSCR Calculation start Patient Assessment count_an Count Abscesses (A) & Inflammatory Nodules (N) start->count_an count_df Count Draining Fistulae (DF) count_an->count_df record_base Record Baseline Counts: A_base, N_base, DF_base count_df->record_base reassess Patient Re-assessment recount_an Recount A_followup & N_followup reassess->recount_an recount_df Recount DF_followup recount_an->recount_df check1 AN_followup ≤ 0.5 * AN_base? recount_df->check1 check2 A_followup ≤ A_base? check1->check2 Yes nonresponder Non-Responder check1->nonresponder No check3 DF_followup ≤ DF_base? check2->check3 Yes check2->nonresponder No responder HiSCR Responder check3->responder Yes check3->nonresponder No

Caption: Decision workflow for determining Hidradenitis Suppurativa Clinical Response (HiSCR).

Conclusion and Future Directions

The rationale for targeting IRAK4 in Hidradenitis Suppurativa is strongly supported by preclinical data demonstrating its overexpression and central role in the inflammatory cascade.[1][2][8] However, the Phase 2a clinical trial of this compound, a potent and selective IRAK4 inhibitor, did not demonstrate a significant clinical benefit over placebo as measured by the HiSCR endpoint.[12][13]

This disconnect between a compelling biological hypothesis and a negative clinical outcome raises several important questions for future research. Potential factors could include the specific characteristics of the molecule, the dose selected, the duration of treatment, the heterogeneity of the HS patient population, or the possibility that the IRAK4 pathway, while involved, may not be the dominant driver of disease in all patients or can be bypassed by other inflammatory signals.

Despite the this compound results, targeting the IRAK4 node remains an area of interest. Alternative therapeutic strategies, such as targeted protein degradation (e.g., the IRAK4 degrader KT-474), are also under investigation and may offer a different pharmacological profile by removing the entire protein scaffold rather than just inhibiting its kinase function.[2][6][7] Further research is necessary to fully elucidate the therapeutic potential of modulating the IRAK4 pathway in Hidradenitis Suppurativa and to identify patient populations that may benefit most from such targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Zimlovisertib In Vitro Assay for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zimlovisertib (PF-06650833) is a potent, selective, and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine-protein kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[3][4] By binding to and blocking the kinase activity of IRAK4, this compound effectively inhibits the downstream activation of Nuclear Factor-kappa B (NF-κB) signaling, leading to a decrease in the production of inflammatory cytokines.[3] This mechanism makes this compound a subject of investigation for treating various inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus.[1][5]

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in primary human peripheral blood mononuclear cells (PBMCs). The assay measures the dose-dependent inhibition of cytokine production following stimulation of the TLR7 pathway.

This compound Signaling Pathway

This compound targets IRAK4, a key kinase in the MyD88-dependent signaling cascade. This pathway is initiated by the activation of TLRs or IL-1Rs. Upon activation, the receptor recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1, leading to a downstream cascade that results in the activation of the NF-κB transcription factor and the subsequent expression of pro-inflammatory cytokines. This compound exerts its anti-inflammatory effect by directly inhibiting the kinase activity of IRAK4, thereby blocking this entire signaling cascade.[3][6]

Zimlovisertib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 Downstream Signaling (e.g., TRAF6) IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription This compound This compound This compound->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency in inhibiting IRAK4-mediated responses in both cell lines and primary cells.

Assay TypeCell TypeIC50 (nM)Reference
IRAK4 InhibitionCell-based Assay0.2[1][2][7]
Cytokine InhibitionHuman PBMCs2.4[1][2][7]

Experimental Protocol: Inhibition of Cytokine Release in Human PBMCs

This protocol details the steps to measure the inhibitory effect of this compound on cytokine production (e.g., TNF-α or IL-6) in primary human PBMCs stimulated with a TLR7 agonist.

Experimental Workflow

The overall workflow involves isolating primary cells, treating them with a concentration range of this compound, stimulating cytokine production, and finally quantifying the cytokine levels in the cell culture supernatant.

Experimental_Workflow A 1. Isolate PBMCs from whole blood B 2. Seed PBMCs in 96-well plate A->B C 3. Pre-incubate with This compound (Dose-Response) B->C D 4. Stimulate with TLR Agonist (R848) C->D E 5. Incubate (18-24 hours) D->E F 6. Collect Supernatant E->F G 7. Measure Cytokines (ELISA) F->G H 8. Analyze Data (IC50 Calculation) G->H

Caption: Workflow for this compound in vitro assay using primary human PBMCs.
I. Materials and Reagents

  • Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

  • Inhibitor: this compound (PF-06650833).

  • Stimulant: R848 (Resiquimod), a TLR7 agonist.[8]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Reagents for PBMC Isolation: Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).

  • Assay Plates: Sterile 96-well flat-bottom cell culture plates.

  • Detection Kit: Human TNF-α or IL-6 ELISA kit.[9]

  • Other: DMSO (for dissolving this compound), standard laboratory equipment (centrifuge, incubator, plate reader).

II. Detailed Methodology

A. Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Aliquot and store at -80°C.[2]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in culture medium. The final concentration of DMSO in the wells should be kept constant and low (e.g., ≤ 0.1%) across all conditions. A typical concentration range to test would span from 0.01 nM to 1000 nM to generate a full dose-response curve.

  • R848 Stimulant: Prepare a stock solution of R848 in a suitable solvent (e.g., water or DMSO) and dilute it in culture medium to the final working concentration (e.g., 1 µM).

B. Isolation and Seeding of PBMCs

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated cells twice with sterile PBS.

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).

  • Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

C. This compound Treatment and Stimulation

  • Add 50 µL of the diluted this compound working solutions to the appropriate wells. For control wells, add 50 µL of culture medium containing the same final concentration of DMSO (vehicle control).

  • Pre-incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1 hour.

  • Add 50 µL of the R848 working solution to all wells except for the unstimulated (negative) control, which should receive 50 µL of culture medium.[8] The final volume in each well will be 200 µL.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

D. Cytokine Measurement

  • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Measure the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

III. Data Analysis
  • Construct a dose-response curve by plotting the cytokine concentration against the logarithm of the this compound concentration.

  • Normalize the data by setting the cytokine level from the unstimulated control as 0% inhibition and the cytokine level from the stimulated vehicle control as 100% activity (0% inhibition).

  • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit) with appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes a 50% reduction in cytokine production.

References

Application Notes and Protocols for Zimlovisertib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various cell-based assays. The following sections detail the mechanism of action, provide quantitative data for experimental planning, and offer step-by-step protocols for key applications.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets IRAK4, a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] By inhibiting IRAK4, this compound effectively blocks the downstream activation of Nuclear Factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines.[1] This makes it a valuable tool for studying inflammatory and autoimmune diseases.

Mechanism of Action: The IRAK4 Signaling Pathway

The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to a signaling cascade that involves TRAF6 and ultimately results in the phosphorylation and degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. This compound directly inhibits the kinase activity of IRAK4, thus halting this entire downstream signaling cascade.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription

Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.

Data Presentation: this compound Potency

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various assays. This data is crucial for designing dose-response experiments.

Assay TypeCell Line/SystemIC50Reference
Biochemical AssayPurified IRAK4 Enzyme0.2 nM[2]
Cell-Based AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)2.4 nM[1]
Western Blot AnalysisMicroglia~100 nM[1]

Experimental Protocols

General Cell Culture Conditions

a. Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

b. THP-1 and U937 Human Monocytic Cell Lines

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For THP-1 cells, 0.05 mM 2-mercaptoethanol can be added.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split cultures every 2-3 days.

  • Differentiation (for macrophage-like phenotype): To differentiate into macrophage-like cells, treat with 10-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, wash the cells and culture in fresh, PMA-free medium.

Protocol: Inhibition of TNF-α Production in PBMCs

This protocol describes how to measure the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated PBMCs.

TNF_alpha_Assay_Workflow Isolate PBMCs Isolate PBMCs Seed PBMCs Seed PBMCs Isolate PBMCs->Seed PBMCs Pre-treat Pre-treat Seed PBMCs->Pre-treat 1-2 hours Stimulate Stimulate Pre-treat->Stimulate This compound Incubate Incubate Stimulate->Incubate R848 (TLR7/8 agonist) Collect Supernatant Collect Supernatant Incubate->Collect Supernatant 18-24 hours Measure TNF-α Measure TNF-α Collect Supernatant->Measure TNF-α ELISA

Caption: Workflow for the TNF-α release inhibition assay.

Materials:

  • Isolated human PBMCs

  • This compound (stock solution in DMSO)

  • R848 (Resiquimod), a TLR7/8 agonist (stock solution in DMSO or water)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO. Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a working solution of R848 in culture medium. Add 50 µL of the R848 solution to each well to a final concentration of 1 µM. For the unstimulated control, add 50 µL of culture medium.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration compared to the R848-stimulated vehicle control.

Protocol: Western Blot Analysis of IRAK4 Pathway Inhibition

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of IRAK1 and the degradation of IκBα in a suitable cell line (e.g., THP-1 or U937).

Western_Blot_Workflow Seed Cells Seed Cells Pre-treat Pre-treat Seed Cells->Pre-treat Stimulate Stimulate Pre-treat->Stimulate This compound (1-2 hours) Lyse Cells Lyse Cells Stimulate->Lyse Cells IL-1β or LPS (15-30 min) Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting

Caption: Workflow for Western Blot analysis of IRAK4 pathway inhibition.

Materials:

  • THP-1 or U937 cells

  • This compound

  • IL-1β or Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-IκBα, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist, such as IL-1β (10 ng/mL) or LPS (100 ng/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol: NF-κB Reporter Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on NF-κB transcriptional activity using a luciferase reporter assay.

NFkB_Reporter_Assay_Workflow Seed & Transfect Seed & Transfect Pre-treat Pre-treat Seed & Transfect->Pre-treat NF-κB reporter plasmid (24h) Stimulate Stimulate Pre-treat->Stimulate This compound (1-2 hours) Incubate Incubate Stimulate->Incubate IL-1β or TNF-α Lyse Cells Lyse Cells Incubate->Lyse Cells 6-8 hours Measure Luciferase Measure Luciferase Lyse Cells->Measure Luciferase

Caption: Workflow for the NF-κB luciferase reporter assay.

Materials:

  • HEK293T or a similar easily transfectable cell line

  • NF-κB luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • IL-1β or TNF-α

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow the cells to adhere, then pre-treat with serial dilutions of this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with IL-1β (10 ng/mL) or TNF-α (20 ng/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control.

Concluding Remarks

These protocols provide a robust framework for investigating the cellular effects of this compound. Researchers should optimize parameters such as cell density, inhibitor concentration, and incubation times for their specific experimental systems. The provided data and methodologies will facilitate the effective use of this compound as a tool to explore the role of IRAK4 in health and disease.

References

Zimlovisertib solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Zimlovisertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as PF-06650833) is a potent, selective, and orally bioavailable small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a serine/threonine-protein kinase, IRAK4 is a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1] By reversibly binding to and blocking the kinase activity of IRAK4, this compound effectively inhibits downstream signaling, preventing the activation of Nuclear Factor-kappa B (NF-kB) and subsequent expression of inflammatory cytokines.[1] This mechanism makes this compound a compound of interest for immunomodulatory and anti-inflammatory therapies, with potential applications in autoimmune diseases where TLR or IL-1R signaling is overactivated.[1] These notes provide essential data and protocols for the solubilization and preparation of this compound for in vivo experimental use.

Mechanism of Action

This compound targets IRAK4, a central node in innate immunity signaling. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This activates IRAK4, which in turn phosphorylates other proteins, initiating a cascade that culminates in the activation of the NF-kB pathway and the production of pro-inflammatory cytokines. This compound intervenes by inhibiting the kinase activity of IRAK4, thereby disrupting this inflammatory cascade.[1]

Zimlovisertib_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation Downstream Downstream Signaling IRAK4->Downstream NFkB NF-kB Activation Downstream->NFkB Cytokines Inflammatory Cytokine Gene Expression NFkB->Cytokines This compound This compound This compound->IRAK4 Inhibition

This compound inhibits the IRAK4 signaling pathway.

Quantitative Data Presentation

Solubility of this compound

The solubility of this compound is highly dependent on the solvent and preparation conditions. It is poorly soluble in aqueous solutions. For laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating stock solutions. It is critical to use fresh, anhydrous DMSO, as moisture can significantly decrease solubility.[2][3]

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference(s)
DMSO62.5172.95Requires sonication and warming to 60°C.[2][4]
DMSO72199.24Use fresh DMSO.[3]
DMSO100276.72Sonication is recommended.[5]
Formulations for In Vivo Oral Administration

For in vivo studies, particularly oral gavage, this compound must be formulated in a suitable vehicle to ensure appropriate suspension and bioavailability. The following table summarizes tested vehicle compositions that yield a clear solution.

ProtocolVehicle CompositionAchieved SolubilityReference(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.76 mM)[2]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.76 mM)[2]
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.76 mM)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heater set to 60°C

  • Sonicator

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 60-100 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • To aid dissolution, place the vial in a water bath or heater set to 60°C for 5-10 minutes.[2][4]

  • Further assist dissolution by sonicating the mixture for 10-15 minutes.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for Oral Gavage (In Vivo Studies)

This protocol details the preparation of a dosing solution using a common aqueous-based vehicle (based on Formulation Protocol 1 in the table above).

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure (to prepare 1 mL of ≥2.08 mg/mL dosing solution):

  • Prepare Vehicle Components: Ensure all components (PEG300, Tween-80, Saline) are at room temperature.

  • Add DMSO Stock: In a sterile conical tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • Add PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex thoroughly until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous and clear.

  • Add Saline: Add 450 µL of sterile saline to the mixture in a stepwise manner while vortexing to prevent precipitation.

  • Final Mix: Vortex the final solution for at least 1 minute to ensure complete mixing. The final concentration will be 2.08 mg/mL.

  • Administration: Use the freshly prepared solution for oral administration immediately for optimal results.[3]

Zimlovisertib_Prep_Workflow cluster_stock Stock Solution Preparation cluster_dosing Oral Dosing Solution Preparation (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) A1 Weigh this compound Powder A2 Add Anhydrous DMSO A1->A2 A3 Vortex & Heat (60°C) A2->A3 A4 Sonicate until Clear A3->A4 A5 Store at -20°C / -80°C A4->A5 B1 Start with DMSO Stock Solution B2 Add PEG300 & Vortex B1->B2 B3 Add Tween-80 & Vortex B2->B3 B4 Add Saline & Vortex B3->B4 B5 Administer Immediately B4->B5

Workflow for preparing this compound solutions.
In Vivo Study Considerations

  • Animal Model: Studies have successfully used male Sprague-Dawley rats for evaluating the in vivo efficacy of this compound.[2][5]

  • Dosage: Effective oral dosages in rat models ranged from 0.3 mg/kg to 30 mg/kg, which resulted in significant inhibition of LPS-induced TNF-α.[2][5]

  • Bioavailability: Be aware that this compound has demonstrated low absolute oral bioavailability (around 17.4% in humans), which should be considered when designing pharmacokinetic and pharmacodynamic studies.[6]

  • Vehicle Selection: The choice of vehicle can impact drug absorption and tolerability. The provided protocols offer several options. For studies involving lipid metabolism, the corn oil-based vehicle may be considered, while the SBE-β-CD formulation can enhance the solubility of poorly soluble compounds.[2] Always perform tolerability studies for any new vehicle in your animal model.

References

Application Notes and Protocols: Utilizing Zimlovisertib in IRAK4 Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimlovisertib (also known as PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a serine/threonine kinase that plays a crucial role in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. This compound targets and reversibly binds to the kinase domain of IRAK4, thereby blocking its catalytic activity. This action inhibits the downstream signaling cascade, including the activation of NF-κB, which in turn reduces the expression of inflammatory cytokines.[1] These application notes provide detailed protocols for utilizing this compound in in-vitro kinase activity assays to determine its inhibitory potency and characterize its interaction with the IRAK4 enzyme.

Data Presentation

The inhibitory activity of this compound against IRAK4 has been quantified using various assay formats. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay TypeSource
IC50 0.2 nMCell-free IRAK4 Enzyme Assay[2][4]
IC50 2.4 nMPeripheral Blood Mononuclear Cell (PBMC) Assay[1][3][4]

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Transcription This compound This compound This compound->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Two common methods for assessing in-vitro kinase activity are presented below. These protocols can be adapted for the use of this compound to determine its IC50 value against IRAK4.

Protocol 1: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Workflow Diagram:

ADP_Glo_Workflow Start Start Add_Components Add Kinase Reaction Components to Well: - IRAK4 Enzyme - Substrate (e.g., MBP) - ATP - this compound (or vehicle) Start->Add_Components Incubate_1 Incubate at 30°C for 45-60 min Add_Components->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT for 30 min Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Set up Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of the microplate.

    • Prepare a master mix containing the IRAK4 enzyme and substrate in Kinase Assay Buffer. Add 10 µL of this master mix to each well.

    • To initiate the reaction, add 10 µL of ATP solution to each well. The final volume should be 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LANCE® Ultra or DELFIA®)

This assay format detects the phosphorylation of a biotinylated substrate peptide by the kinase.

Workflow Diagram:

TR_FRET_Workflow Start Start Add_Components Add Kinase Reaction Components to Well: - IRAK4 Enzyme - Biotinylated Peptide Substrate - ATP - this compound (or vehicle) Start->Add_Components Incubate_1 Incubate at RT for 30-60 min Add_Components->Incubate_1 Stop_Reaction Stop Reaction with EDTA Solution Incubate_1->Stop_Reaction Add_Detection Add Detection Reagents: - Europium-labeled  Phospho-specific Antibody - Streptavidin-Allophycocyanin (SA-APC) Stop_Reaction->Add_Detection Incubate_2 Incubate at RT for 60 min Add_Detection->Incubate_2 Read_TR_FRET Read TR-FRET Signal Incubate_2->Read_TR_FRET

Caption: TR-FRET Kinase Assay Workflow.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate for IRAK4

  • ATP

  • This compound

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

  • Kinase Assay Buffer

  • Stop Buffer (e.g., 50 mM EDTA in Kinase Assay Buffer)

  • White or black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare this compound Dilutions: As described in Protocol 1.

  • Set up Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or vehicle to the wells.

    • Prepare a master mix containing the IRAK4 enzyme and biotinylated peptide substrate in Kinase Assay Buffer. Add 2.5 µL of this mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Stop Reaction: Add 5 µL of Stop Buffer to each well.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and SA-APC in an appropriate detection buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).

  • Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm). Plot this ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of IRAK4 kinase activity. The protocols outlined in these application notes provide robust and reliable methods for quantifying the inhibitory effects of this compound and similar compounds on IRAK4. The choice between the ADP-Glo™ and TR-FRET assays will depend on the specific instrumentation available and the desired assay format. Both methods are well-suited for high-throughput screening and detailed mechanistic studies of IRAK4 inhibitors.

References

Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Zimlovisertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimlovisertib (PF-06650833) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] As a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), IRAK4 plays a central role in the innate immune response.[1][4] Its inhibition by this compound effectively blocks the downstream activation of Nuclear Factor-kappa B (NF-κB) and subsequent expression of inflammatory cytokines, highlighting its therapeutic potential in a range of inflammatory and autoimmune diseases.[1] This document provides a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound to assess its pharmacodynamic effects and elucidate its mechanism of action in a tissue-specific context.

Mechanism of Action of this compound

This compound targets and reversibly binds to IRAK4, inhibiting its kinase activity.[1] In inflammatory conditions, the activation of TLRs or IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the formation of a signaling complex that ultimately activates the IKK complex. The IKK complex phosphorylates IκBα, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. By inhibiting IRAK4, this compound effectively curtails this entire signaling cascade.

Below is a diagram illustrating the IRAK4 signaling pathway and the point of inhibition by this compound.

Zimlovisertib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor TLR / IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Release DNA DNA p_NFkB->DNA Translocates & Binds Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Transcription

Caption: IRAK4 Signaling Pathway and this compound's Point of Inhibition.

Immunohistochemistry Protocol for Tissues Treated with this compound

This protocol provides a general framework for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization of specific parameters such as antibody concentrations and incubation times is crucial for achieving reliable and reproducible results.

Experimental Workflow

The overall workflow for the immunohistochemistry protocol is depicted below.

IHC_Workflow Tissue_Collection 1. Tissue Collection & Fixation Processing_Embedding 2. Tissue Processing & Paraffin Embedding Tissue_Collection->Processing_Embedding Sectioning 3. Microtomy (4-5 µm sections) Processing_Embedding->Sectioning Deparaffinization_Rehydration 4. Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization_Rehydration->Antigen_Retrieval Blocking 6. Blocking of Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Detection (e.g., DAB) Secondary_Antibody->Detection Counterstaining 10. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 11. Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis 12. Imaging & Analysis Dehydration_Mounting->Imaging_Analysis

Caption: Immunohistochemistry Experimental Workflow.

Reagents and Materials
  • Phosphate Buffered Saline (PBS)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibodies (see Table 1)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP Conjugate

  • DAB Substrate Kit

  • Hematoxylin

  • Mounting Medium

Detailed Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 x 3 minutes.

    • Immerse in 70% ethanol for 2 x 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[5]

    • Use a pressure cooker, steamer, or water bath. For example, heat in a pressure cooker at 125°C for 4 minutes, followed by cooling to 90°C.[5]

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides in PBS.

  • Inactivation of Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer (see Table 1 for recommendations).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS for 3 x 5 minutes.

    • Apply DAB substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).

    • Rinse slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanols (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

Data Presentation and Analysis

The following table provides a list of recommended primary antibodies for assessing the effect of this compound, along with suggested starting dilutions and expected results in treated versus untreated tissues.

Table 1: Recommended Primary Antibodies and Expected Outcomes

Target ProteinRecommended Starting DilutionExpected Cellular LocalizationExpected Staining in Untreated (Control) TissueExpected Staining in this compound-Treated Tissue
Phospho-IRAK1 (Thr209) 1:100 - 1:500CytoplasmicModerate to StrongReduced
Phospho-NF-κB p65 (Ser536) 1:100 - 1:400Cytoplasmic and/or NuclearModerate to Strong (Nuclear in inflamed tissue)Reduced (Predominantly cytoplasmic)
IL-6 1:200 - 1:1000CytoplasmicPresent in inflammatory infiltratesReduced
TNF-α 1:100 - 1:500CytoplasmicPresent in inflammatory infiltratesReduced
IRAK4 (Total) 1:100 - 1:500CytoplasmicModerate to StrongNo significant change

Conclusion

This application note provides a comprehensive protocol for the immunohistochemical analysis of tissues treated with the IRAK4 inhibitor, this compound. By assessing the phosphorylation status of key downstream signaling molecules and the expression of inflammatory cytokines, researchers can effectively evaluate the in-situ pharmacodynamic effects of this compound. The provided protocols and recommendations serve as a starting point, and optimization will be necessary to achieve the best results for specific tissues and experimental conditions.

References

Troubleshooting & Optimization

Zimlovisertib off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following resources are designed to assist you in interpreting experimental results and troubleshooting potential issues related to kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a highly selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 0.2 nM.[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a key role in the innate immune response.[2]

Q2: Does this compound have known off-target effects on other kinases?

A2: Yes, kinome profiling has shown that at a concentration of 200 nM, this compound can inhibit other kinases. The most significant off-target kinases, showing greater than 70% inhibition at this concentration, are IRAK1, MNK2, LRRK2, CLK4, and CK1γ1.[1]

Q3: How significant is the inhibition of these off-target kinases?

A3: While these kinases are inhibited at a 200 nM concentration, this compound displays a high degree of selectivity for its primary target, IRAK4. For instance, it is approximately 7,000 times more selective for IRAK4 than for IRAK1.[3] The full inhibitory concentrations (IC50) for all identified off-targets are detailed in the data table below.

Q4: What are the potential downstream consequences of these off-target effects?

A4: Inhibition of off-target kinases can lead to unintended biological effects. For example, inhibition of LRRK2 has been implicated in the regulation of various cellular processes, and its modulation could have effects in neuronal cells. Understanding the signaling pathways of these off-target kinases is crucial for interpreting experimental outcomes. Please refer to the signaling pathway diagrams below for more details.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in Cellular Assays

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Cross-reference your observed phenotype with the known functions of the identified off-target kinases (IRAK1, MNK2, LRRK2, CLK4, CK1γ1). For example, if you observe effects on protein translation, this could be related to the inhibition of MNK2.

    • Recommendation: If possible, use a structurally unrelated inhibitor for one of the potential off-target kinases as a control to see if it recapitulates the observed phenotype.

  • Possible Cause 2: Context-dependent inhibitor activity.

    • Troubleshooting Step: The cellular ATP concentration can influence the apparent potency of ATP-competitive inhibitors like this compound. Cellular assays may reveal different selectivity profiles compared to biochemical assays.

    • Recommendation: Measure the intracellular concentration of this compound to ensure it is within a range where on-target activity is expected to be dominant.

Issue: Discrepancy Between Biochemical and Cellular Assay Results

  • Possible Cause 1: Cell permeability and efflux.

    • Troubleshooting Step: this compound's ability to reach its intracellular target can be influenced by cell membrane permeability and the activity of drug efflux pumps.

    • Recommendation: Perform cellular uptake and retention assays to determine the intracellular concentration of this compound in your specific cell line.

  • Possible Cause 2: Presence of scaffolding functions.

    • Troubleshooting Step: Some kinases have non-catalytic scaffolding functions. Inhibition of kinase activity might not abolish all functions of the protein.

    • Recommendation: Consider using techniques like siRNA or CRISPR-Cas9 to deplete the off-target kinase and compare the phenotype to that observed with this compound treatment.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and known off-target kinases.

KinaseIC50 (nM)Notes
IRAK4 0.2 Primary Target
IRAK1~1400Estimated based on ~7,000-fold selectivity compared to IRAK4.[3]
MNK2>1000Twelve kinases, including MNK2, had IC50 values of <1 μM.[3]
LRRK2>1000Twelve kinases, including LRRK2, had IC50 values of <1 μM.[3]
CLK4>1000Twelve kinases, including CLK4, had IC50 values of <1 μM.[3]
CK1γ1>1000Twelve kinases, including CK1γ1, had IC50 values of <1 μM.[3]

Note: The IC50 values for the off-target kinases are presented as greater than 1000 nM based on the available data indicating they are less than 1 µM. More precise IC50 values are not publicly available.

Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

The kinase selectivity of this compound was assessed using a comprehensive kinase panel. While the specific proprietary details of the assay conducted by Invitrogen are not fully public, a general methodology for such an assay is as follows:

  • Assay Principle: The assay is typically a biochemical assay that measures the ability of the test compound (this compound) to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents:

    • Recombinant human kinases.

    • Specific peptide or protein substrates for each kinase.

    • ATP (often at the Km concentration for each specific kinase to allow for direct comparison of inhibitor potency).

    • Assay buffer containing necessary cofactors (e.g., Mg2+).

    • Detection reagents (e.g., antibodies specific for the phosphorylated substrate, or a system to measure ATP consumption).

  • Procedure:

    • Kinase reactions are set up in a multi-well plate format.

    • Each well contains a specific kinase, its substrate, and ATP.

    • This compound is added at a fixed concentration (e.g., 200 nM) to determine the percent inhibition.

    • For IC50 determination, a range of this compound concentrations is tested.

    • The reactions are incubated at a controlled temperature for a set period.

    • The reaction is stopped, and the amount of substrate phosphorylation is quantified.

  • Data Analysis:

    • Percent inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (vehicle-treated) signal.

    • For IC50 determination, the data are plotted as percent inhibition versus inhibitor concentration, and the curve is fitted to a dose-response model.

Visualizations

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokine Gene Expression NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines This compound This compound This compound->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow_Kinase_Profiling Kinase Selectivity Profiling Workflow Compound This compound Stock Solution Dilution Serial Dilution Compound->Dilution Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Dilution->Assay_Plate Kinase_Panel Kinase Panel (e.g., 278 kinases) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Phosphorylation) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Results Selectivity Profile Data_Analysis->Results

Caption: General experimental workflow for determining the kinase selectivity profile of an inhibitor.

Troubleshooting_Logic_Tree Troubleshooting Unexpected Experimental Results Start Unexpected Result with this compound Check_Concentration Is the concentration appropriate? Start->Check_Concentration High_Concentration High Concentration (>200 nM) Potential for off-target effects Check_Concentration->High_Concentration No Optimal_Concentration Optimal Concentration (e.g., <10 nM) Check_Concentration->Optimal_Concentration Yes Consider_Off_Target Consider Off-Target Pathways High_Concentration->Consider_Off_Target Validate_Target Validate On-Target Engagement Optimal_Concentration->Validate_Target IRAK1_path IRAK1 Pathway Consider_Off_Target->IRAK1_path MNK2_path MNK2 Pathway Consider_Off_Target->MNK2_path LRRK2_path LRRK2 Pathway Consider_Off_Target->LRRK2_path CLK4_path CLK4 Pathway Consider_Off_Target->CLK4_path CK1g1_path CK1γ1 Pathway Consider_Off_Target->CK1g1_path

Caption: A logical workflow for troubleshooting unexpected results when using this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Zimlovisertib In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Zimlovisertib.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound in humans?

A phase 1 clinical study using a ¹⁴C-microtracer approach determined that the absolute oral bioavailability of a 300 mg dose of this compound is low, at 17.4%. The study also indicated that intestinal absorption is less than 50%.[1]

Q2: What are the primary reasons for this compound's low bioavailability?

The low bioavailability of this compound is primarily attributed to its poor absorption.[1] Like many kinase inhibitors, it is a poorly water-soluble compound, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption.[2] Unabsorbed this compound is mainly excreted in the feces.[1]

Q3: What are the basic physicochemical properties of this compound?

Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₀FN₃O₄[3]
Molecular Weight361.4 g/mol [3]
Solubility in DMSO62.5 - 72 mg/mL[4][5]

Q4: Has a modified-release formulation of this compound been investigated?

Yes, a clinical trial was conducted to evaluate the pharmacokinetics of a modified-release formulation of this compound (PF-06650833).[3] However, detailed public data on the performance of this formulation in improving bioavailability is limited.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: Inconsistent or low plasma exposure of this compound in preclinical animal models.

  • Question: We are observing highly variable and generally low plasma concentrations of this compound in our rodent studies after oral gavage. What could be the cause and how can we improve it?

  • Answer: This is a common issue stemming from this compound's low and dissolution rate-limited absorption. The formulation used for oral dosing is critical. A simple suspension in an aqueous vehicle is likely to lead to poor and erratic absorption.

    Potential Solutions:

    • Formulation Optimization: Consider using formulation strategies known to enhance the solubility and dissolution of poorly water-soluble drugs. Two promising approaches for kinase inhibitors are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.[6][7][8][9][10][11][12]

    • Vehicle Selection for Preclinical Studies: For early-stage preclinical studies, using a vehicle that can better solubilize or suspend this compound is crucial. A common vehicle for such compounds is a mixture of solvents and surfactants. One suggested formulation for preclinical oral administration is a solution/suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Ensure the final formulation is a homogenous and stable suspension or solution before administration.

    • Particle Size Reduction: While not a standalone solution, ensuring the particle size of the this compound powder is minimized (micronization) can increase the surface area for dissolution.

Issue 2: Precipitation of this compound in the formulation during preparation or upon administration.

  • Question: Our formulation of this compound in a solvent-based vehicle appears clear initially but forms a precipitate over time or, we suspect, upon contact with aqueous media in the GI tract. How can we address this?

  • Answer: Precipitation is a key challenge for poorly soluble compounds formulated as supersaturated solutions. The goal is to maintain the drug in a dissolved or finely dispersed state long enough for absorption to occur.

    Potential Solutions:

    • Use of Polymeric Precipitation Inhibitors in ASDs: When formulating this compound as an ASD, the choice of polymer is critical. Polymers like HPMC, PVP, or HPMC-AS can not only stabilize the amorphous form of the drug but also act as precipitation inhibitors in the gut by maintaining supersaturation.[13][14]

    • Inclusion of Surfactants and Co-solvents in Lipid-Based Formulations: For lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), the inclusion of appropriate surfactants (e.g., Cremophor, Tween) and co-solvents (e.g., Transcutol, PEG400) is essential to ensure the formation of a stable microemulsion upon dilution in the GI fluids, which keeps the drug solubilized.[15]

    • pH Adjustment: For preclinical formulations, ensure the pH of the final vehicle is compatible with this compound's solubility and stability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (300 mg Oral Dose)

ParameterValueReference
Absolute Bioavailability17.4%[1]
Fraction Absorbed< 50%[1]
Tmax (median)0.5 - 1.0 hours[1]
Apparent Terminal t½18.22 - 19.58 hours[1]
Apparent Clearance (CL/F)3372 - 3379 mL/min[1]

Table 2: Successful Formulation Strategies for Other Poorly Soluble Kinase Inhibitors

Kinase InhibitorFormulation StrategyOutcomeReference
DasatinibAmorphous Solid Dispersion (ASD)Achieved bioequivalence at a 30% lower dose; reduced PK variability.[6]
SorafenibAmorphous Solid Dispersion (ASD)Increased absorption and bioavailability by 45%; reduced PK variability.[6]
CabozantinibLipophilic Salt in Lipid-Based Formulation~2-fold increase in oral absorption in rats.[7][9]
Erlotinib, Gefitinib, CeritinibLipophilic Salts in Lipid-Based FormulationsSignificantly enhanced solubility in lipidic excipients.[7][9]

Experimental Protocols

Protocol 1: Preparation of a Preclinical Oral Suspension of this compound

This protocol is a general guideline for preparing a simple suspension for oral dosing in animal studies.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water.

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Homogenizer (optional)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Triturate the powder in a mortar and pestle to reduce particle size and break up aggregates.

    • Gradually add a small amount of the 0.5% MC vehicle to the powder to form a smooth paste.

    • Slowly add the remaining vehicle while continuously stirring.

    • Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

    • For improved homogeneity, a high-shear homogenizer can be used.

    • Visually inspect for uniformity before each dose administration. Continuously stir during the dosing procedure to prevent settling.

Protocol 2: General Method for Assessing Oral Bioavailability in Rodents

This protocol outlines a typical crossover study design to determine the absolute oral bioavailability of a this compound formulation.

  • Animals:

    • Male Sprague-Dawley rats (n=6 per group) with cannulated jugular veins for serial blood sampling.

  • Study Design:

    • Phase 1 (Intravenous Administration):

      • Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a suitable solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

      • Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

      • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Washout Period:

      • Allow for a washout period of at least 7 half-lives of the drug (e.g., 1 week).

    • Phase 2 (Oral Administration):

      • Administer the this compound test formulation orally by gavage at a higher dose (e.g., 10-50 mg/kg).

      • Collect blood samples at the same time points as the IV phase.

      • Process and store plasma samples as described above.

  • Sample Analysis and Data Calculation:

    • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., AUC₀-inf, CL, Vd) for both IV and oral routes using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Mandatory Visualizations

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-kB IKK_complex->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-a, IL-6) NFkB->Inflammatory_Cytokines Transcription

Caption: IRAK4 signaling cascade and the inhibitory action of this compound.

Bioavailability_Troubleshooting_Workflow Workflow for Troubleshooting Low Bioavailability start Low/Variable In Vivo Exposure Observed check_formulation Review Current Formulation start->check_formulation simple_suspension Simple Aqueous Suspension? check_formulation->simple_suspension Yes iterate Iterate on Formulation check_formulation->iterate No develop_enabling_formulation Develop Enabling Formulation simple_suspension->develop_enabling_formulation asd Amorphous Solid Dispersion (ASD) develop_enabling_formulation->asd lipid Lipid-Based Formulation develop_enabling_formulation->lipid pk_study Conduct Comparative PK Study asd->pk_study lipid->pk_study evaluate_results Evaluate PK Results pk_study->evaluate_results optimized Exposure Optimized evaluate_results->optimized Improved evaluate_results->iterate Not Improved

Caption: General workflow for addressing low in vivo exposure.

Formulation_Selection_Tree Decision Tree for Formulation Strategy start Start: Low Bioavailability of API solubility_limited Is Absorption Solubility-Limited? start->solubility_limited permeability_issue Permeability Issue (Consider Prodrugs, etc.) solubility_limited->permeability_issue No solubility_enhancement Select Solubility Enhancement Strategy solubility_limited->solubility_enhancement Yes asd Amorphous Solid Dispersion (ASD) solubility_enhancement->asd lipid Lipid-Based Formulation solubility_enhancement->lipid particle_size Particle Size Reduction solubility_enhancement->particle_size salt_form Salt Formation solubility_enhancement->salt_form asd_rationale Good for: High dose, high melting point Consider: Polymer selection, stability asd->asd_rationale lipid_rationale Good for: Lipophilic compounds Consider: Excipient compatibility, food effects lipid->lipid_rationale

Caption: Decision tree for selecting a suitable formulation strategy.

References

Troubleshooting inconsistent results in Zimlovisertib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Zimlovisertib. The information is designed to help address common issues and inconsistencies encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine-protein kinase that functions as a key signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][3] Upon activation of these receptors, IRAK4 is recruited by the adaptor protein MyD88, leading to a signaling cascade that activates nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines.[1][4] this compound reversibly binds to and blocks the kinase activity of IRAK4, thereby inhibiting this inflammatory cascade.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment TRAF6 TRAF6 Complex IRAK4->TRAF6 Phosphorylation & Activation IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Cytokine_Gene Inflammatory Gene Expression NFkB->Cytokine_Gene Translocation This compound This compound This compound->IRAK4

Caption: this compound's inhibition of the IRAK4 signaling pathway.

Troubleshooting Inconsistent Experimental Results

Q2: Why am I observing high variability in cytokine inhibition (e.g., TNF-α) in my cell-based assays?

Inconsistent inhibition of cytokine production can stem from several factors related to assay conditions and cell handling. High variability is a common challenge in kinase inhibitor studies.[5]

Potential Causes & Solutions:

  • ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration in the assay.[5] Different cell types or activation states can have varying intracellular ATP levels.

    • Recommendation: Standardize cell density and stimulation conditions meticulously. For biochemical assays, use an ATP concentration that is close to the Michaelis constant (Km) of IRAK4 to ensure comparable and reproducible IC50 values.[5]

  • Cell Health and Passage Number: Primary cells (like PBMCs) and cultured cell lines can show altered signaling responses with increased passage number or if viability is compromised.

    • Recommendation: Use cells within a consistent and low passage range. Always perform a viability check (e.g., Trypan Blue or a fluorescence-based assay) before plating. Ensure viability is >95%.

  • Stimulant Potency: The potency of stimulants like lipopolysaccharide (LPS) can vary between lots and suppliers.

    • Recommendation: Titer each new lot of LPS to determine the optimal concentration (EC50) for cytokine induction in your specific cell type. Use a consistent, validated lot for a series of experiments.

  • Inhibitor Stability: this compound, like many small molecules, can be sensitive to storage and handling.

    • Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]

Q3: My in vivo results show poor or inconsistent efficacy. What factors could be at play?

Translating in vitro potency to in vivo efficacy can be challenging. Clinical trials with this compound have also shown variable outcomes in different disease models.[6][7]

Potential Causes & Solutions:

  • Pharmacokinetics (PK): this compound has demonstrated low absolute oral bioavailability (~17.4%) and low absorption (<50%) in human studies.[8][9] This can lead to significant variability in plasma exposure between subjects.

    • Recommendation: Perform a pilot PK study in your animal model to determine the optimal dose and schedule required to achieve target plasma concentrations. Measure plasma levels of this compound at the end of your efficacy study to correlate exposure with outcomes.

  • Animal Model Specifics: The role and expression level of IRAK4 can differ between animal models and human disease. Genetic variations in the IRAK4 gene could also potentially impact inhibitor efficacy.[10]

    • Recommendation: Confirm that the IRAK4 pathway is activated in your chosen animal model. Ensure the model is relevant to the TLR/IL-1R driven inflammation that this compound targets.

  • Dosing and Formulation: Improper formulation can lead to poor absorption and inconsistent exposure.

    • Recommendation: Ensure this compound is fully solubilized in a vehicle appropriate for the route of administration. For oral dosing, consider the timing relative to feeding, as this can impact absorption.

Below is a troubleshooting decision tree to help diagnose sources of inconsistency.

start Inconsistent this compound Results assay_type What is the experimental system? start->assay_type invitro_checks In Vitro Troubleshooting assay_type->invitro_checks In Vitro invivo_checks In Vivo Troubleshooting assay_type->invivo_checks In Vivo check_atp Is ATP concentration controlled/consistent? invitro_checks->check_atp check_cells Are cell passage, density, and viability standardized? check_atp->check_cells check_stimulant Is the stimulant (e.g., LPS) titered and from a consistent lot? check_cells->check_stimulant check_compound Are fresh this compound dilutions used for each experiment? check_stimulant->check_compound check_pk Have you confirmed drug exposure (plasma concentration)? invivo_checks->check_pk check_model Is the IRAK4 pathway known to be a key driver in your model? check_pk->check_model check_formulation Is the dosing formulation validated and stable? check_model->check_formulation

Caption: Decision tree for troubleshooting inconsistent this compound results.

Data Summary & Experimental Protocols

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay Type Target IC50 Value Source
Cell-based Assay IRAK4 0.2 nM [2]

| PBMC Assay | IRAK4 | 2.4 nM |[2] |

Table 2: Human Pharmacokinetic Parameters (Single 300 mg Oral Dose)

Parameter Value Source
Absolute Oral Bioavailability 17.4% [9]
Fraction Absorbed 44% [9]

| Terminal Half-life (t½) | ~19.6 hours |[8] |

Protocol: In Vitro IRAK4 Inhibition Assay in Human PBMCs

This protocol outlines a method to measure the inhibitory effect of this compound on LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs).

1. Materials:

  • This compound (powder or 10 mM stock in DMSO)

  • Human PBMCs (freshly isolated or cryopreserved)

  • RPMI-1640 medium + 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

2. Experimental Workflow:

step1 1. Isolate & Plate PBMCs (e.g., 2x10^5 cells/well) step2 2. Prepare this compound Dilutions (e.g., 10 µM to 0.01 nM) step1->step2 step3 3. Pre-incubate Cells with this compound (1 hour, 37°C) step2->step3 step4 4. Stimulate with LPS (e.g., 10 ng/mL final concentration) step3->step4 step5 5. Incubate (6-18 hours, 37°C) step4->step5 step6 6. Collect Supernatant step5->step6 step7 7. Measure TNF-α via ELISA step6->step7 step8 8. Analyze Data (Calculate IC50) step7->step8

Caption: Experimental workflow for an in vitro PBMC inhibition assay.

3. Detailed Steps:

  • Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of RPMI + 10% FBS. Allow cells to rest for at least 2 hours at 37°C.

  • Compound Preparation: Perform a serial dilution of this compound in culture medium to achieve 2x the final desired concentrations. The final DMSO concentration should not exceed 0.1% in all wells, including vehicle controls.

  • Pre-incubation: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare an LPS solution at a concentration that will induce robust TNF-α production (this should be determined empirically, but 10 ng/mL is a common starting point). Add a small volume (e.g., 10-20 µL) to each well, except for the unstimulated controls.

  • Incubation: Incubate the plate for a set period (e.g., 6 to 18 hours) at 37°C. The optimal time should be determined in preliminary experiments.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration. Use a four-parameter logistic regression to calculate the IC50 value.

References

Optimizing Zimlovisertib Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Zimlovisertib (PF-06650833) for various cell-based assays. This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of inflammatory signaling pathways.[1][2][3] Accurate determination of its optimal concentration is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a potent and selective inhibitor of IRAK4.[3][4] IRAK4 is a serine/threonine-protein kinase that plays a crucial role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][5] By binding to and blocking the kinase activity of IRAK4, this compound inhibits the downstream signaling cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB) and the subsequent expression of inflammatory cytokines.[1][6]

Q2: What is a good starting concentration range for this compound in a new cell-based assay?

A2: Based on published data, a broad starting range of 0.1 nM to 1000 nM is recommended for initial dose-response experiments. The IC50 of this compound has been reported to be 0.2 nM in a cell-free assay and 2.4 nM in a peripheral blood mononuclear cell (PBMC) assay.[3] However, the optimal concentration will be cell-type and assay-dependent. A logarithmic serial dilution is recommended for the initial titration.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] For example, a 10 mM stock solution in DMSO is common.[3] It is crucial to use fresh, high-quality DMSO to ensure complete dissolution. Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

Q4: My cells are dying even at low concentrations of this compound. What could be the problem?

A4: While this compound is a selective inhibitor, off-target effects or cell-type specific toxicity can occur. Here are a few troubleshooting steps:

  • Confirm the final DMSO concentration: Ensure the final DMSO concentration in your wells is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with the same final DMSO concentration but without this compound) to assess DMSO toxicity.

  • Assess cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Perform a cytotoxicity assay: Run a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Reduce incubation time: Shorter incubation times may be sufficient to observe the inhibitory effect without causing significant cell death.

Q5: I am not observing any inhibition of my target pathway, even at high concentrations of this compound. What should I do?

A5: This could be due to several factors:

  • Pathway relevance: Confirm that the IRAK4 signaling pathway is indeed active and relevant in your chosen cell line and under your specific stimulation conditions (e.g., LPS or IL-1β stimulation).

  • Compound integrity: Ensure your this compound stock has not degraded. If in doubt, use a fresh vial or lot.

  • Assay sensitivity: Your assay might not be sensitive enough to detect the changes. Optimize your assay parameters, such as stimulation time, antibody concentrations (for western blotting or ELISA), or substrate concentrations (for kinase assays).

  • Cell permeability: While this compound is orally bioavailable, issues with cell permeability in a specific cell line, though unlikely, cannot be entirely ruled out.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay measuring cytokine production (e.g., TNF-α or IL-6) following stimulation.

Materials:

  • Your cell line of interest (e.g., PBMCs, THP-1 monocytes)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β))

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest

  • Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Pre-incubation: Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours. This allows the inhibitor to enter the cells and bind to its target.

  • Stimulation: Add the stimulating agent (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for a predetermined optimal time to allow for cytokine production (e.g., 6-24 hours).

  • Cytokine Measurement: Collect the cell supernatant and measure the concentration of the cytokine of interest using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: In a parallel plate or in the same wells after supernatant collection, perform a cytotoxicity assay to assess the effect of this compound on cell viability.

  • Data Analysis:

    • Normalize the cytokine production data to the vehicle control.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeTargetCell Line/SystemIC50 (nM)Reference
Cell-free AssayIRAK4Biochemical Assay0.2[3][4]
Cell-based AssayIRAK4Human PBMCs (R848-stimulated TNFα production)2.4[3][7]

Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB DNA DNA NFkB->DNA translocates to nucleus This compound This compound This compound->IRAK4 Cytokines Inflammatory Cytokines DNA->Cytokines transcription

Caption: this compound inhibits the IRAK4 signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions pre_incubate Pre-incubate Cells with this compound prepare_dilutions->pre_incubate stimulate Stimulate Cells (e.g., LPS) pre_incubate->stimulate incubate Incubate for Cytokine Production stimulate->incubate measure_cytokine Measure Cytokine Levels (ELISA) incubate->measure_cytokine measure_viability Measure Cell Viability (e.g., MTT) incubate->measure_viability analyze Analyze Data & Calculate IC50 measure_cytokine->analyze measure_viability->analyze end End analyze->end Troubleshooting_Guide issue Issue Encountered no_inhibition No Inhibition Observed issue->no_inhibition Is there a lack of effect? cell_death High Cell Death issue->cell_death Are cells dying? check_pathway Verify IRAK4 Pathway Activity no_inhibition->check_pathway check_compound Check Compound Integrity no_inhibition->check_compound check_assay Optimize Assay Sensitivity no_inhibition->check_assay check_dmso Verify Final DMSO Concentration cell_death->check_dmso check_cytotoxicity Perform Cytotoxicity Assay cell_death->check_cytotoxicity check_incubation Reduce Incubation Time cell_death->check_incubation

References

Interpreting unexpected phenotypes in Zimlovisertib-treated animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes in animals treated with Zimlovisertib. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). By inhibiting IRAK4, this compound blocks the activation of NF-κB and subsequent production of pro-inflammatory cytokines.[1][2]

Q2: What is the reported kinase selectivity profile of this compound?

This compound is a highly selective inhibitor of IRAK4. In a panel of 278 kinases, approximately 100% inhibition was observed for IRAK4 at a concentration of 200 nM.[2] While highly selective, researchers should be aware of the potential for off-target effects at higher concentrations.

Troubleshooting Unexpected Phenotypes

Researchers may occasionally observe phenotypes in this compound-treated animals that are not immediately attributable to its intended pharmacology. This section provides guidance on investigating such unexpected findings.

Unexpected Phenotype 1: Increased Susceptibility to Infection

Q: We observed an increased incidence and severity of spontaneous or experimentally induced infections in our this compound-treated animals. How can we investigate this?

A: This phenotype could be an on-target effect of IRAK4 inhibition, as the TLR/IL-1R pathway is crucial for innate immunity against various pathogens.[3] Prolonged suppression of this pathway may compromise the host's ability to mount an effective early immune response.

Investigative Workflow

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Investigation cluster_3 Data Analysis Obs Increased Infection Rate Hypo Compromised Innate Immune Response Obs->Hypo Exp1 Infection Challenge Model Hypo->Exp1 Exp2 Immunophenotyping Hypo->Exp2 Exp3 Cytokine Profiling Hypo->Exp3 Analysis Compare bacterial/viral load, immune cell populations, and cytokine levels Exp1->Analysis Exp2->Analysis Exp3->Analysis

Caption: Workflow for investigating increased susceptibility to infection.

Recommended Experimental Protocols
  • Standardized Infection Challenge Model:

    • Objective: To quantify the effect of this compound on the control of a specific pathogen.

    • Methodology:

      • Treat a cohort of animals (e.g., C57BL/6 mice) with this compound or vehicle control for a specified duration.

      • Infect the animals with a standardized dose of a pathogen (e.g., Staphylococcus aureus or Influenza virus).[4][5]

      • Monitor animal health, weight, and survival over time.

      • At defined time points, collect relevant tissues (e.g., spleen, lung, blood) to quantify bacterial or viral load via CFU assay or qPCR.

  • Immunophenotyping by Flow Cytometry:

    • Objective: To assess changes in the frequency and activation state of key immune cell populations.

    • Methodology:

      • Prepare single-cell suspensions from spleen, lymph nodes, and peripheral blood of this compound- and vehicle-treated animals.[6][7][8]

      • Stain cells with a validated antibody panel to identify major immune cell subsets (e.g., T cells, B cells, macrophages, dendritic cells, neutrophils).[6][7][8][9]

      • Analyze the data to identify any significant alterations in immune cell populations.

  • Cytokine and Chemokine Profiling:

    • Objective: To measure the impact of this compound on the production of key inflammatory mediators.

    • Methodology:

      • Collect serum or plasma from this compound- and vehicle-treated animals, both at baseline and after an immune challenge (e.g., LPS injection).

      • Use a multiplex bead array assay (e.g., Luminex) to simultaneously quantify a panel of cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, MCP-1).

Expected Quantitative Data Summary
ParameterVehicle ControlThis compound-TreatedExpected Outcome with this compound
Bacterial Load (CFU/gram tissue) LowHighIncreased bacterial burden
Viral Titer (PFU/gram tissue) LowHighIncreased viral replication
Splenic Neutrophils (%) BaselineAlteredPotential changes in neutrophil populations
Serum TNF-α (pg/mL) post-LPS HighLowBlunted pro-inflammatory cytokine response

Unexpected Phenotype 2: Delayed Wound Healing

Q: We have observed that cutaneous wounds in this compound-treated animals are healing more slowly than in our control group. What could be the cause and how do we investigate it?

A: IRAK4-mediated signaling is involved in the initial inflammatory phase of wound healing, which is necessary for clearing debris and recruiting cells for tissue repair. Inhibition of this pathway could potentially delay this process.

Logical Relationship Diagram

G Zim This compound IRAK4 IRAK4 Inhibition Zim->IRAK4 Inflam Reduced Early Inflammatory Response IRAK4->Inflam Recruit Decreased Immune Cell Recruitment Inflam->Recruit Repair Impaired Tissue Repair Processes Recruit->Repair Wound Delayed Wound Healing Repair->Wound

Caption: Postulated mechanism for delayed wound healing.

Recommended Experimental Protocols
  • Excisional Wound Healing Model:

    • Objective: To quantitatively assess the rate of wound closure.

    • Methodology:

      • Create full-thickness excisional wounds on the dorsum of this compound- and vehicle-treated mice. A splinted wound model can be used to prevent wound contraction.

      • Photograph the wounds at regular intervals and measure the wound area using image analysis software.

      • Calculate the percentage of wound closure over time.

  • Histological Analysis of Wound Tissue:

    • Objective: To examine the cellular and structural composition of the healing wound.

    • Methodology:

      • Harvest wound tissue at different time points (e.g., days 3, 7, 14 post-wounding).[10]

      • Process the tissue for histology and perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[11]

      • Immunohistochemistry for markers of cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and immune cells (e.g., F4/80 for macrophages) can provide further insights.

Expected Quantitative Data Summary
ParameterVehicle ControlThis compound-TreatedExpected Outcome with this compound
Wound Closure (%) at Day 7 ~80-90%~40-60%Slower rate of wound closure
Re-epithelialization (mm) at Day 7 Complete/Near CompleteIncompleteReduced epithelial migration
Granulation Tissue Thickness (µm) at Day 7 ThickThinDecreased granulation tissue formation
Macrophage Infiltration (cells/HPF) at Day 3 HighLowReduced inflammatory cell influx

Unexpected Phenotype 3: Altered Liver Enzyme Levels or Liver Histology

Q: We've noted elevated liver enzymes (e.g., ALT, AST) and/or unusual findings in the liver histology of animals on a high-dose or long-term this compound study. How should we proceed?

A: While this compound is highly selective, off-target effects or idiosyncratic toxicity are possibilities with any small molecule inhibitor, particularly at high exposures. A systematic investigation is warranted.

Investigative Workflow

G cluster_0 Observation cluster_1 Hypotheses cluster_2 Investigation Obs Elevated Liver Enzymes or Abnormal Histology Hypo1 Direct Hepatotoxicity Obs->Hypo1 Hypo2 Off-Target Kinase Effect Obs->Hypo2 Hypo3 Idiosyncratic Response Obs->Hypo3 Exp1 Dose-Response Study Hypo1->Exp1 Exp2 Detailed Histopathology Hypo1->Exp2 Exp3 Kinome Profiling Hypo2->Exp3 Exp4 Transcriptomic Analysis Hypo3->Exp4

Caption: Workflow for investigating potential hepatotoxicity.

Recommended Experimental Protocols
  • Dose-Response and Time-Course Study:

    • Objective: To determine if the liver phenotype is dose- and time-dependent.

    • Methodology:

      • Administer this compound at a range of doses to different cohorts of animals.

      • Collect blood samples at multiple time points to measure liver enzymes (ALT, AST, ALP).

      • Harvest liver tissue at the end of the study for histopathological analysis.

  • Detailed Histopathological Evaluation:

    • Objective: To characterize the nature of the liver injury.

    • Methodology:

      • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

      • Prepare sections and perform H&E staining to identify patterns of injury (e.g., necrosis, steatosis, inflammation).[12]

      • Special stains (e.g., Masson's trichrome for fibrosis) may be employed if chronic injury is suspected.

  • In Vitro Kinase Profiling and Cellular Assays:

    • Objective: To identify potential off-target kinases that could mediate hepatotoxicity.

    • Methodology:

      • Screen this compound against a broad panel of kinases to identify any off-target interactions.[13]

      • If off-target kinases with known roles in liver homeostasis are identified, conduct cell-based assays using primary hepatocytes or liver cell lines to assess cytotoxicity.

Expected Quantitative Data Summary
ParameterVehicle ControlLow-Dose this compoundHigh-Dose this compoundExpected Outcome
Serum ALT (U/L) Normal RangeNormal RangeElevatedDose-dependent increase
Serum AST (U/L) Normal RangeNormal RangeElevatedDose-dependent increase
Histopathology Score 00-1 (Minimal)2-4 (Mild to Moderate)Dose-dependent increase in liver injury score
Off-target Kinase Inhibition (IC50) N/A>1 µM<1 µM (for specific kinases)Identification of potential off-targets at higher concentrations

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal care and use.

References

Technical Support Center: Zimlovisertib and Fluorine Substitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zimlovisertib and investigating the impact of fluorine substitution on its potency as an IRAK4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PF-06650833) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[1][4] It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][4] By inhibiting IRAK4, this compound blocks the signaling cascade that leads to the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory and autoimmune diseases.[1][5]

Q2: How does fluorine substitution on the lactam ring of this compound affect its potency?

The introduction of a fluorine atom on the lactam ring of this compound leads to a notable enhancement in its potency.[4][6] Specifically, the syn-fluorine substitution results in an approximately threefold increase in potency compared to the non-fluorinated analog.[4] While the exact root cause is complex, it is hypothesized that the fluorine substitution may increase the hydrogen bond donor capability of the lactam.[4]

Q3: Is there a stereochemical preference for the fluorine substitution on this compound?

Yes, there is a slight potency preference for the all-syn (2S,3S,4S) stereochemistry in the fluorine-substituted lactam of this compound.[4][6] This preference is not attributed to steric hindrance, as larger substituents at the anti-position are tolerated.[4] Crystal structures have not revealed a direct hydrogen bond to the syn-fluorine atom, suggesting a more subtle conformational or electronic effect is responsible for this preference.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in IRAK4 kinase assays.

Possible Causes and Solutions:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Most kinase assays are performed at ATP concentrations significantly lower than physiological levels (which are in the millimolar range).[7][8]

    • Recommendation: For consistency and better translation to cellular activity, it is recommended to perform kinase assays at the ATP Kₘ for IRAK4 (approximately 600 μM).[4] If comparing data across different experiments or labs, ensure the ATP concentration is standardized.

  • Assay Format: Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.[7][9]

    • Recommendation: When comparing the potency of different this compound analogs, use the same assay format and conditions consistently. Be cautious when directly comparing IC50 values obtained from different assay platforms.[7]

  • Enzyme and Substrate Quality: The purity and activity of the recombinant IRAK4 enzyme and the peptide substrate can affect assay results.

    • Recommendation: Use a highly purified and active IRAK4 enzyme. Ensure the substrate is of high quality and used at a consistent concentration.

  • Compound Aggregation: At higher concentrations, small molecules can aggregate, leading to non-specific inhibition and inaccurate potency measurements.

    • Recommendation: Include detergents like Brij-35 in the assay buffer to minimize aggregation.[10] Visually inspect for precipitation at high compound concentrations.

Issue 2: Poor correlation between biochemical and cellular assay potency.

Possible Causes and Solutions:

  • Cell Permeability: Differences in the ability of fluorinated and non-fluorinated analogs to cross the cell membrane can lead to discrepancies between biochemical and cellular potencies. Fluorination can alter a compound's lipophilicity and membrane permeability.[11][12]

    • Recommendation: Assess the physicochemical properties of the analogs, such as logP and polar surface area, to predict their permeability.

  • Off-Target Effects: The compound may be hitting other kinases or targets within the cell, leading to a cellular phenotype that is not solely due to IRAK4 inhibition.[13]

    • Recommendation: Profile this compound and its analogs against a panel of other kinases to determine their selectivity.[3][14] A more proximal cellular target engagement assay, such as measuring the phosphorylation of IRAK1, can provide a more direct readout of IRAK4 activity in cells.[15]

  • Cellular ATP Concentration: The high intracellular ATP concentration (1-5 mM) will compete with ATP-competitive inhibitors, often resulting in a rightward shift (lower potency) in cellular assays compared to biochemical assays run at lower ATP levels.[8]

    • Recommendation: This is an expected phenomenon. Comparing the relative potency of analogs within the same cellular assay is more informative than comparing the absolute IC50 values between biochemical and cellular formats.

Data Presentation

Table 1: Impact of Fluorine Substitution on this compound Potency

CompoundSubstitution at Lactam RingIRAK4 Enzyme IC50 (nM)PBMC TNFα IC50 (nM)
This compound (1) syn-Fluorine< 12.4
Analog (7) Hydrogen2.114
Analog (8) anti-Fluorine1.38.8
Analog (9) syn-Methyl2.621
Analog (10) Hydrogen (3-methyl lactam)1.815
Analog (11) syn-Fluorine (3-methyl lactam)< 13.5

Data adapted from ACS Med. Chem. Lett. 2024, 15, 4, 529–535.[4]

Experimental Protocols

1. IRAK4 Enzyme Potency Assay (DELFIA) [4]

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the phosphorylation of a peptide substrate by IRAK4.

  • Methodology:

    • Activated full-length IRAK4 protein is incubated with a peptide substrate in the presence of 600 μM ATP.

    • Test compounds (e.g., this compound and its analogs) are added at various concentrations.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and a europium-labeled anti-phospho-peptide antibody is added.

    • After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Potency Assay (PBMC TNFα) [4]

  • Principle: This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNFα) in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.

  • Methodology:

    • Isolate PBMCs from human blood.

    • Pre-incubate the PBMCs with serially diluted test compounds for a specified time.

    • Stimulate the cells with the TLR7/8 agonist R848 to induce TNFα production.

    • After an incubation period, collect the cell supernatant.

    • Quantify the amount of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

    • Calculate IC50 values from the dose-response curves.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation This compound This compound This compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNFα) NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription

Caption: Simplified IRAK4 signaling pathway.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Enzyme Purified IRAK4 Enzyme Assay_Plate_Bio Incubate Enzyme->Assay_Plate_Bio Substrate Peptide Substrate + ATP Substrate->Assay_Plate_Bio Compound_Bio This compound Analog Compound_Bio->Assay_Plate_Bio Detection_Bio TR-FRET Detection Assay_Plate_Bio->Detection_Bio Result_Bio Enzyme IC50 Detection_Bio->Result_Bio PBMCs Human PBMCs Assay_Plate_Cell Incubate PBMCs->Assay_Plate_Cell Compound_Cell This compound Analog Compound_Cell->Assay_Plate_Cell Stimulant R848 (TLR7/8 Agonist) Assay_Plate_Cell->Stimulant Detection_Cell ELISA for TNFα Assay_Plate_Cell->Detection_Cell Result_Cell Cellular IC50 Detection_Cell->Result_Cell

Caption: Workflow for determining this compound potency.

References

Technical Support Center: Understanding Nonlinear Potency of Zimlovisertib Isoquinoline Ether Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zimlovisertib and its isoquinoline ether analogs. The focus is to address the observed nonlinear structure-activity relationship (SAR) related to the isoquinoline ether substituent and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing a nonlinear potency trend with our this compound analogs. Specifically, the ethyl ether analog is less potent than both the methyl and isopropyl ether analogs. Is this an expected result?

A1: Yes, this is a documented phenomenon for this compound and its analogs. Research has shown a nonlinear structure-activity relationship concerning the alkoxy substituent on the isoquinoline ring.[1][2] It is counterintuitive, as a linear trend might be expected when modifying the size of this substituent. The ethyl ether analog has been reported to be less potent than both the smaller methyl ether and the larger isopropyl ether.[1]

Q2: What is the underlying cause of this nonlinear potency?

A2: The nonlinear potency arises from a combination of intramolecular and intermolecular interactions that affect the conformational stability of the inhibitor and its binding to the IRAK4 kinase domain. Crystal structures have revealed that the ether oxygen can form an intramolecular hydrogen bond with the amide N-H group. The different alkyl groups (methyl, ethyl, isopropyl) on the ether influence the stability of this conformation. For the ethyl ether, there is a higher energetic penalty to adopt the planar conformation required for optimal binding, making it less potent.[1]

Q3: Could our experimental setup be contributing to these unexpected results?

A3: While the nonlinear SAR is an inherent property of these compounds, suboptimal experimental conditions can certainly exacerbate variability or lead to misleading results. It is crucial to ensure your kinase assay is properly optimized. Factors such as enzyme and substrate concentrations, ATP concentration, and buffer components can significantly impact measured potency.[3][4] We recommend reviewing the troubleshooting guide below.

Q4: How does the potency of this compound in a biochemical assay translate to a cell-based assay?

A4: It is common to observe a potency shift between biochemical and cell-based assays.[5][6] Factors such as cell permeability, off-target effects, and the much higher intracellular ATP concentration (in the millimolar range) can lead to a decrease in apparent potency in cellular environments.[5][7] When troubleshooting, it's important to run both types of assays to get a complete picture of your compound's activity.

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound analogs.

This guide will help you troubleshoot and ensure the reliability of your kinase inhibition data.

Logical Flow for Troubleshooting Inconsistent IC50 Values

A Start: Inconsistent IC50 Values B Step 1: Verify Reagent Quality and Concentration A->B C Step 2: Review Assay Conditions B->C Reagents OK D Step 3: Check for Assay Artifacts C->D Conditions Optimized E Step 4: Analyze Data Processing D->E No Artifacts F Step 5: Compare with Known Controls E->F Data Processing Correct G End: Consistent IC50 Values F->G Results Match Controls

A flowchart outlining the troubleshooting steps for inconsistent IC50 values.

Step 1: Verify Reagent Quality and Concentration

  • Compound Integrity:

    • Action: Confirm the purity and identity of your this compound analogs using methods like LC-MS and NMR. Degradation or impurities can significantly alter results.

    • Tip: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Enzyme Activity:

    • Action: Ensure the IRAK4 enzyme is active and used at a consistent concentration. Enzyme activity can decrease with improper storage or handling.

    • Tip: Titrate the enzyme to determine the optimal concentration that yields a linear reaction rate within the assay time frame.[3]

  • Substrate and ATP Concentration:

    • Action: Verify the concentrations of your substrate and ATP stocks.

    • Tip: For ATP-competitive inhibitors like this compound, the measured IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for IRAK4 to get a more accurate reflection of inhibitor potency.[3][7]

Step 2: Review Assay Conditions

  • Reaction Time and Linearity:

    • Action: Ensure your assay is running under initial velocity conditions. This means the product formation is linear with time.

    • Tip: Run a time-course experiment to determine the linear range. Substrate depletion of more than 15% can lead to nonlinear kinetics.[8]

  • Buffer Components:

    • Action: Check the pH, ionic strength, and any additives (e.g., DTT, BSA) in your kinase buffer.

    • Tip: Divalent cations like Mg2+ are crucial for kinase activity, and their concentration can affect inhibitor potency.[4]

  • DMSO Concentration:

    • Action: Keep the final DMSO concentration consistent across all wells, including controls.

    • Tip: High concentrations of DMSO can inhibit kinase activity. It is advisable to keep the final DMSO concentration at or below 1%.[3]

Step 3: Check for Assay Artifacts

  • Compound Interference:

    • Action: Test for compound autofluorescence or absorbance at the wavelengths used in your assay readout.

    • Tip: Run controls with the compound but without the enzyme to assess for interference.

  • Promiscuous Inhibition:

    • Action: Consider the possibility of non-specific inhibition, which can be caused by compound aggregation at high concentrations.

    • Tip: Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate aggregation.

Step 4: Analyze Data Processing

  • Curve Fitting:

    • Action: Use a suitable nonlinear regression model (e.g., four-parameter logistic fit) to calculate IC50 values.

    • Tip: Ensure your data points cover a wide enough concentration range to define both the top and bottom plateaus of the dose-response curve.

Experimental Protocols

Protocol 1: IRAK4 Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from a general LanthaScreen® Eu Kinase Binding Assay and is suitable for determining the affinity (IC50) of this compound analogs for IRAK4.[9]

Workflow for IRAK4 Biochemical Kinase Assay

A Prepare 3X Compound Dilutions D Dispense 5 µL of each into 384-well plate A->D B Prepare 3X Kinase/Antibody Mixture B->D C Prepare 3X Tracer Solution C->D E Incubate for 1 hour at RT D->E F Read Plate (FRET) E->F

A simplified workflow for the LanthaScreen® IRAK4 kinase binding assay.

Materials:

  • Recombinant human IRAK4

  • LanthaScreen® Eu-anti-tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound analogs and control inhibitors (e.g., Staurosporine)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in 100% DMSO. Then, dilute these to a 3X final concentration in Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a 3X solution of IRAK4 and Eu-anti-tag antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Tracer Solution: Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IRAK4 Inhibition Assay (NF-κB Reporter Assay)

This assay measures the downstream effect of IRAK4 inhibition on the NF-κB signaling pathway.

Signaling Pathway of IRAK4 Inhibition

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IKK_Complex IKK Complex IRAK4->IKK_Complex This compound This compound This compound->IRAK4 Inhibits NFkB NF-κB Activation IKK_Complex->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines

This compound inhibits IRAK4, blocking the downstream activation of NF-κB.

Materials:

  • HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • TLR ligand (e.g., LPS for TLR4).

  • This compound analogs.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the this compound analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate TLR ligand (e.g., LPS) to activate the IRAK4 signaling pathway. Include a non-stimulated control.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated, stimulated cells) and plot the percentage of inhibition against the compound concentration to determine the IC50.

Data Presentation

Table 1: Potency of this compound Analogs with Varying Isoquinoline Ether Substituents

CompoundR GroupIRAK4 Enzymatic IC50 (nM)Cellular IC50 (nM)Reference
Analog 1 -CH3PotentPotent[1]
Analog 2 -CH2CH3Less PotentLess Potent[1]
Analog 3 -CH(CH3)2PotentPotent[1]
This compound (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy0.22.4[9]

Note: The qualitative potencies for the analogs are based on the findings in Wright et al. (2024), which reported the nonlinear SAR. The this compound IC50 values are from MedchemExpress.

Table 2: Common Troubleshooting Parameters for Kinase Assays

ParameterPotential IssueRecommended Action
ATP Concentration IC50 appears higher than expected.Use ATP at or near its Km value for the kinase.
Enzyme Concentration Non-linear reaction rates.Titrate the enzyme to find a concentration that gives a linear rate over time.
DMSO Concentration General inhibition across all compounds.Keep final DMSO concentration ≤1% and consistent across all wells.
Incubation Time Substrate depletion, leading to inaccurate IC50.Determine the initial velocity phase of the reaction and ensure the assay is run within this time frame.
Compound Purity Inconsistent results or unexpected activity.Verify compound purity and identity via LC-MS or NMR.

References

Validation & Comparative

A Preclinical Head-to-Head: Zimlovisertib Versus Other IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IRAK4 Inhibitors in Preclinical Models

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Zimlovisertib (PF-06650833), a potent and selective IRAK4 inhibitor developed by Pfizer, has advanced to clinical trials. This guide provides a comparative analysis of this compound against other notable IRAK4 inhibitors in preclinical development, focusing on their performance in biochemical, cellular, and in vivo models. The data presented is compiled from publicly available preclinical research.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical drivers of innate immunity and inflammation. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a phosphorylation cascade involving IRAK1, leading to the activation of downstream signaling molecules like TRAF6 and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NF_kB NF-κB IKK_complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Gene Transcription

Caption: IRAK4 Signaling Cascade.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and other IRAK4 inhibitors.

InhibitorTargetIC50 (nM)Assay Conditions
This compound (PF-06650833) IRAK40.2[1][2]Cell-free kinase assay[3]
BAY-1834845 (Zabedosertib) IRAK43.55[4][5]In vitro kinase activity assay[4]
CA-4948 (Emavusertib) IRAK4~30 (0.03 µM)[6][7]Biochemical assay[7]

Note: Assay conditions can vary between studies, potentially affecting IC50 values. The data presented here is for comparative purposes based on available literature.

Cellular Activity: Inhibition of Inflammatory Responses

The efficacy of IRAK4 inhibitors in a cellular context is often evaluated by their ability to block the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).

InhibitorCell TypeStimulusCytokine MeasuredCellular IC50 (nM)
This compound (PF-06650833) Human PBMCsR848TNF-α2.4[2][8]
BAY-1834845 (Zabedosertib) Human PBMCsLPSIL-1, IFN-γ, TNF-α, IL-17Not explicitly stated, but effective at 500 nM[4][5]
CA-4948 (Emavusertib) THP-1 monocytic cell lineTLR agonistTNF-α, IL-1βNot explicitly stated, but shown to suppress expression[9]

In Vivo Efficacy in Preclinical Models

The therapeutic potential of IRAK4 inhibitors is further assessed in animal models of inflammatory diseases, such as the collagen-induced arthritis (CIA) model, a preclinical model for rheumatoid arthritis.

InhibitorAnimal ModelKey Findings
This compound (PF-06650833) Rat Collagen-Induced Arthritis (CIA)Protected rats from CIA[8][10]. Reduced paw volume at 3 mg/kg twice daily[11].
Mouse Pristane-Induced and MRL/lpr Lupus ModelsReduced circulating autoantibody levels[8][10].
Rat LPS-Induced TNF-α ModelDose-dependent inhibition of LPS-induced TNF-α. Mean free plasma exposures of 2.1 nM to 150 nM were achieved with oral doses of 0.3 to 30 mg/kg[1][2].
BAY-1834845 (Zabedosertib) Mouse Imiquimod-Induced PsoriasisSignificantly reduced the severity of psoriasis-like lesions[12].
Mouse LPS-Induced InflammationDose-dependently blocked IL-1β-induced inflammation[12]. Prevented lung injury and reduced inflammation in an LPS-induced ARDS model at 150 mg/kg[5].
CA-4948 (Emavusertib) Mouse Collagen-Induced Arthritis (CIA)Inhibited arthritis severity[9].
Mouse LPS-Induced Cytokine ReleaseA single oral dose resulted in a significant reduction of TNF-α (72%) and IL-6 (35%)[9].
Mouse CNS Lymphoma ModelDemonstrated antitumor activity and dose-dependent survival advantage[13].

Selectivity and Pharmacokinetics

An ideal drug candidate should be highly selective for its target to minimize off-target effects. The pharmacokinetic profile determines the drug's absorption, distribution, metabolism, and excretion (ADME).

Kinase Selectivity

A kinome selectivity profile for this compound assessed against a panel of 278 kinases at a concentration of 200 nM showed approximately 100% inhibition of IRAK4. Greater than 70% inhibition was observed for IRAK1, MNK2, LRRK2, CLK4, and CK1γ1, indicating a degree of off-target activity at this concentration[1][2].

Pharmacokinetic Parameters
InhibitorSpeciesDosingKey PK Parameters
This compound (PF-06650833) RatOral (0.3 - 30 mg/kg)Mean free plasma concentrations of 2.1 nM to 150 nM at 2.5 hours post-dose[1][2].
HumanOral (300 mg)Absolute oral bioavailability of 17.4%[14].
BAY-1834845 (Zabedosertib) Rat, DogIV and OralShowed low to moderate blood clearance, moderate to high volume of distribution, and high oral bioavailability[4].
CA-4948 (Emavusertib) MouseOralExhibits favorable DMPK properties and oral bioavailability[13].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate these IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Dilute IRAK4 enzyme in reaction buffer Incubate_Enzyme_Inhibitor Incubate enzyme with inhibitor for 5 min Enzyme_Prep->Incubate_Enzyme_Inhibitor Compound_Prep Prepare serial dilutions of inhibitor Compound_Prep->Incubate_Enzyme_Inhibitor ATP_Substrate_Prep Prepare ATP and substrate cocktail Add_ATP_Substrate Add ATP/substrate cocktail to initiate reaction ATP_Substrate_Prep->Add_ATP_Substrate Incubate_Enzyme_Inhibitor->Add_ATP_Substrate Incubate_Reaction Incubate at room temperature for 30-60 min Add_ATP_Substrate->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with EDTA) Incubate_Reaction->Stop_Reaction Transfer_to_Plate Transfer to streptavidin- coated plate Stop_Reaction->Transfer_to_Plate Add_Antibody Add primary antibody specific to phosphorylated substrate Transfer_to_Plate->Add_Antibody Add_Secondary_Antibody Add labeled secondary antibody Add_Antibody->Add_Secondary_Antibody Read_Signal Read signal (e.g., fluorescence) Add_Secondary_Antibody->Read_Signal

Caption: IRAK4 Kinase Assay Workflow.

Methodology: The in vitro kinase activity of IRAK4 is typically measured using a biochemical assay. Recombinant human IRAK4 enzyme is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using an antibody that specifically recognizes the phosphorylated substrate. Detection methods can include fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA)[1][6][10][15][16].

LPS-Induced Cytokine Release in PBMCs

PBMC_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from healthy donor blood Culture_PBMCs Culture PBMCs in appropriate medium Isolate_PBMCs->Culture_PBMCs Pre-treat Pre-treat cells with varying concentrations of inhibitor Culture_PBMCs->Pre-treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pre-treat->Stimulate Incubate Incubate for a defined period (e.g., 16-24 hours) Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assay Collect_Supernatant->Measure_Cytokines

Caption: PBMC Cytokine Release Assay.

Methodology: Primary human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. The cells are then pre-incubated with the IRAK4 inhibitor at various concentrations before being stimulated with LPS, a potent activator of TLR4 signaling. After an incubation period, the cell culture supernatant is collected, and the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, is measured using ELISA or other immunoassays[4][5][17][18][19].

Collagen-Induced Arthritis (CIA) Model

CIA_Model_Workflow Immunization Day 0: Immunize susceptible rodent strain with type II collagen emulsified in Complete Freund's Adjuvant Booster Day 21: Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant Immunization->Booster Treatment Initiate treatment with IRAK4 inhibitor or vehicle upon onset of arthritis Booster->Treatment Monitoring Monitor disease progression: - Clinical score - Paw swelling Treatment->Monitoring Endpoint_Analysis Endpoint analysis: - Histopathology of joints - Biomarker analysis Monitoring->Endpoint_Analysis

Caption: Collagen-Induced Arthritis Model.

Methodology: The CIA model is a widely used preclinical model of rheumatoid arthritis. Susceptible strains of mice or rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later. Following the onset of arthritis, animals are treated with the IRAK4 inhibitor or vehicle. The severity of the disease is monitored by measuring clinical scores and paw volume. At the end of the study, joints are often collected for histopathological analysis to assess inflammation, cartilage erosion, and bone resorption[12].

Conclusion

The preclinical data available to date demonstrates that this compound is a highly potent IRAK4 inhibitor with efficacy in cellular and in vivo models of inflammation and autoimmunity. When compared to other IRAK4 inhibitors such as BAY-1834845 and CA-4948, this compound generally exhibits a lower biochemical IC50. All three inhibitors have shown efficacy in relevant preclinical models, though direct head-to-head comparisons of in vivo potency and pharmacokinetic/pharmacodynamic relationships are not always available in the public domain. The choice of an optimal IRAK4 inhibitor for clinical development will depend on a comprehensive evaluation of efficacy, selectivity, pharmacokinetics, and safety profiles. The data presented in this guide provides a foundation for researchers to compare and contrast these promising therapeutic candidates.

References

A Comparative Analysis of Zimlovisertib and Tofacitinib in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Zimlovisertib, an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, and Tofacitinib, a Janus Kinase (JAK) inhibitor, in the context of rheumatoid arthritis (RA). The comparison draws upon both preclinical animal models and human clinical trial data to offer a comprehensive overview for researchers and drug development professionals.

Executive Summary

This compound and Tofacitinib operate on distinct signaling pathways implicated in the inflammatory cascade of rheumatoid arthritis. Tofacitinib, an established therapy, primarily targets the JAK-STAT pathway, while this compound inhibits IRAK4, a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways. A recent Phase 2 clinical trial directly comparing the two agents, alone and in combination, provides valuable insights into their relative efficacy and safety in patients with moderate to severe RA. While preclinical data for a direct comparison is limited, existing studies in animal models offer foundational evidence for their mechanisms of action.

Mechanism of Action

This compound: An orally administered small molecule that selectively inhibits IRAK4.[1] IRAK4 is a critical serine/threonine kinase that functions downstream of TLRs and the IL-1 receptor family.[2] By blocking IRAK4, this compound aims to inhibit the activation of NF-κB and subsequent production of pro-inflammatory cytokines.[2]

Tofacitinib: An oral inhibitor of the Janus kinase family of enzymes.[3] It primarily targets JAK1 and JAK3, with some activity against JAK2.[3] Inhibition of these kinases interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the pathogenesis of RA.[3]

Signaling Pathway Diagrams

Below are the simplified signaling pathways for this compound and Tofacitinib.

Zimlovisertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Inflammatory Gene Transcription Inflammatory Gene Transcription NF-kB Activation->Inflammatory Gene Transcription This compound This compound This compound->IRAK4 Inhibition

This compound's inhibition of the IRAK4 signaling pathway.

Tofacitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Cytokine Binding & Receptor Dimerization STAT STAT JAK->STAT Phosphorylation STAT Dimerization STAT Dimerization STAT->STAT Dimerization Gene Transcription Gene Transcription STAT Dimerization->Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Comparative Efficacy Data

Preclinical Data in RA Models
Compound Model Key Findings Citation
This compound LPS-induced TNF-α in ratsDose-dependent inhibition of LPS-induced TNF-α.[1]
Tofacitinib Collagen-Induced Arthritis (CIA) in micePrevented the increase of arthritis score and paw thickness.[4]
Clinical Data: Phase 2 Head-to-Head Trial

A Phase 2, randomized, double-blind study evaluated the efficacy and safety of this compound and Tofacitinib, alone and in combination, in patients with moderate to severe RA who had an inadequate response to methotrexate.[5][6]

Treatment Group Primary Endpoint: Mean Change from Baseline in DAS28-CRP at Week 12 (90% CI) Secondary Endpoint: DAS28-CRP Remission Rate at Week 24 Citation
This compound 400 mg + Tofacitinib 11 mg-2.65 (-2.84 to -2.46)40.8%[5][6]
Tofacitinib 11 mg-2.30 (-2.49 to -2.11)24.0%[5][6]
This compound 400 mgData not available in provided sourcesData not available in provided sources
P-value (this compound + Tofacitinib vs. Tofacitinib)P = 0.032[5]

Safety Summary from Phase 2 Trial

Adverse Event This compound + Tofacitinib Tofacitinib Monotherapy Citation
Treatment-Emergent Adverse Events (TEAEs)Similar rates across all treatment groupsHighest aggregate incidence (58.8%)[5][6]
Most Common TEAEsInfections and infestations (12.6%)Not specified[6]
Severe TEAEsReported in 2.0% of all patients in the study[5]
Serious AEsReported by 10 patients across the studyOne death due to severe COVID-19 infection[5]

Experimental Protocols

Preclinical Model: Collagen-Induced Arthritis (CIA) in Mice (Tofacitinib)
  • Model Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail on day 0.[3] A booster immunization with type II collagen in Incomplete Freund's Adjuvant is administered on day 21.[7]

  • Treatment: Tofacitinib (15 mg/kg/day) or vehicle is administered via subcutaneous osmotic pump infusion starting from day 16.[4]

  • Efficacy Assessment: The severity of arthritis is assessed by scoring each paw for erythema and swelling. Paw thickness is also measured.[3][4]

Clinical Trial: Phase 2 Study in Patients with Moderate to Severe RA

Clinical_Trial_Workflow cluster_screening Screening (<=28 days) cluster_randomization Randomization cluster_treatment Treatment (24 weeks) cluster_endpoints Endpoints cluster_followup Follow-up Patient_Population Patients with moderate to severe RA and inadequate response to methotrexate Randomization Randomization (N=460) Patient_Population->Randomization Group1 This compound 400mg MR + Tofacitinib 11mg MR (n=103) Randomization->Group1 Group2 This compound 400mg MR + Ritlecitinib 100mg (n=101) Randomization->Group2 Group3 This compound 400mg MR (n=77) Randomization->Group3 Group4 Ritlecitinib 100mg (n=77) Randomization->Group4 Group5 Tofacitinib 11mg MR (n=102) Randomization->Group5 Primary_Endpoint Primary Endpoint: Change from baseline in DAS28-CRP at Week 12 Group1->Primary_Endpoint Group2->Primary_Endpoint Group3->Primary_Endpoint Group4->Primary_Endpoint Group5->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: DAS28-CRP remission rates at Week 24 Primary_Endpoint->Secondary_Endpoint Follow_Up 4-week follow-up without treatment Secondary_Endpoint->Follow_Up

Workflow of the Phase 2 clinical trial comparing this compound and Tofacitinib.
  • Study Design: A randomized, double-blind, parallel-group, active-comparator, multicenter study.[8]

  • Patient Population: 460 patients aged 18-70 with moderate to severe active RA and an inadequate response to methotrexate.[6]

  • Treatment Arms: Patients were randomized to receive one of five treatments for 24 weeks:

    • This compound 400 mg modified release (MR) + Tofacitinib 11 mg MR

    • This compound 400 mg MR + Ritlecitinib 100 mg

    • This compound 400 mg MR

    • Ritlecitinib 100 mg

    • Tofacitinib 11 mg MR[6]

  • Primary Endpoint: Change from baseline in Disease Activity Score in 28 joints, C-reactive protein (DAS28-CRP) at week 12.[5]

  • Secondary Endpoint: DAS28-CRP remission rates at week 24.[6]

Discussion

The available data indicates that both this compound and Tofacitinib are effective in RA models. The Phase 2 clinical trial data is particularly informative, demonstrating that the combination of this compound and Tofacitinib resulted in a statistically significant greater improvement in DAS28-CRP at week 12 compared to Tofacitinib monotherapy.[5][6] This suggests a potential synergistic or additive effect of targeting both the IRAK4 and JAK-STAT pathways. The remission rate at 24 weeks was also notably higher in the combination group.[6]

The safety profiles of the combination therapy and Tofacitinib monotherapy were comparable, with the highest incidence of treatment-emergent adverse events observed in the Tofacitinib monotherapy group.[5][6]

While direct comparative preclinical data is lacking, the individual efficacy of each compound in established RA animal models supports their clinical investigation. Further preclinical studies directly comparing these two agents in the same animal model would be beneficial to elucidate their relative potency and effects on specific disease parameters.

References

Validating Zimlovisertib's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of Zimlovisertib (PF-06650833), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It explores experimental data, detailed protocols, and comparisons with alternative IRAK4-targeting molecules, offering valuable insights for researchers in immunology and drug development.

Executive Summary

This compound is a potent and selective inhibitor of IRAK4, a critical kinase in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways that drive inflammatory responses. Validating its engagement with IRAK4 in a living organism is crucial for understanding its therapeutic potential. This guide details the common in vivo models and pharmacodynamic assays used for this purpose, with a focus on the lipopolysaccharide (LPS) challenge model. We also present a comparison with other IRAK4 inhibitors and the novel IRAK4 degrader, KT-474, highlighting different therapeutic modalities.

This compound and the IRAK4 Signaling Pathway

IRAK4 acts as a central node in the innate immune response. Upon activation of TLRs or IL-1Rs by pathogen-associated molecular patterns (PAMPs) or cytokines, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][3] this compound, by inhibiting the kinase activity of IRAK4, aims to block these downstream inflammatory effects.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines This compound This compound This compound->IRAK4

Figure 1: IRAK4 Signaling Pathway and this compound's Mechanism of Action.

In Vivo Target Engagement Validation: The LPS Challenge Model

A widely used and robust method to assess the in vivo activity of IRAK4 inhibitors is the lipopolysaccharide (LPS) challenge model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to a surge in pro-inflammatory cytokine production. By administering an IRAK4 inhibitor prior to the LPS challenge, researchers can quantify the extent of target engagement by measuring the reduction in these cytokines.

Experimental Workflow for In Vivo Target Engagement Validation

In_Vivo_Workflow start Start: Acclimatize Animals (e.g., C57BL/6 mice) dosing Compound Administration (Oral gavage of this compound or alternative) start->dosing lps LPS Challenge (Intraperitoneal injection) dosing->lps sampling Blood/Tissue Collection (e.g., at peak cytokine response time) lps->sampling analysis Pharmacodynamic Analysis (Cytokine measurement via ELISA/Luminex) sampling->analysis pk_analysis Pharmacokinetic Analysis (Drug concentration in plasma) sampling->pk_analysis correlation PK/PD Correlation (Relate drug exposure to target engagement) analysis->correlation pk_analysis->correlation end End: Data Interpretation and Comparison correlation->end

Figure 2: Experimental Workflow for In Vivo Target Engagement Validation.

Comparative In Vivo Performance

This section compares the in vivo performance of this compound with other IRAK4-targeting agents. The data is primarily derived from LPS-induced cytokine inhibition studies in rodents.

CompoundMechanism of ActionAnimal ModelDosePrimary ReadoutEfficacyReference
This compound (PF-06650833) IRAK4 Kinase InhibitorRat0.3-30 mg/kg (oral)LPS-induced TNF-αDose-dependent inhibition.[4][4]
Mouse (LPS-induced ARDS)Not specifiedLung Injury ScoreNo significant prevention of lung injury.[5]
Mouse (LPS Challenge)50 & 100 mg/kg (oral)LPS-induced TNF-αSignificant inhibition of TNF-α secretion.[6][6]
BAY-1834845 (Zabedosertib) IRAK4 Kinase InhibitorMouse (LPS-induced ARDS)Not specifiedLung Injury ScoreSignificantly prevented lung injury.[5][5]
Mouse (LPS Challenge)Not specifiedIL-6 and TNF-αSignificantly attenuated elevation of both cytokines.[7][7]
KT-474 IRAK4 Protein DegraderMouse (IL-33/IL-36 induced skin inflammation)Dose-dependentIRAK4 levels, cytokine productionMore potent inhibition than an IRAK4 small molecule inhibitor.[8][8]
Healthy Volunteers (SAD)25-1600 mgIRAK4 degradation, ex vivo cytokine inhibitionUp to 98% IRAK4 reduction; >80% inhibition of multiple cytokines.[5][9][10][5][9][10]

Experimental Protocols

LPS-Induced Cytokine Release in Mice

This protocol is a standard method to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • This compound or alternative compound formulated for oral administration

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (or similar)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Vehicle control for the test compound

  • Dexamethasone (positive control, optional)

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA or Luminex kits for TNF-α and IL-6 quantification

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Compound Administration: Administer this compound or the alternative compound via oral gavage at the desired doses. Administer the vehicle control to a separate group of animals. A typical pre-treatment time is 1-2 hours before the LPS challenge.[6][11]

  • LPS Challenge: Prepare a fresh solution of LPS in sterile PBS. Inject the mice intraperitoneally (IP) with a dose of LPS known to induce a robust cytokine response (e.g., 100 ng/mouse or 1 mg/kg).[11][12]

  • Blood Collection: At a predetermined time point corresponding to the peak of the cytokine response (typically 1.5-2 hours post-LPS for TNF-α and IL-6), collect blood samples via a suitable method (e.g., cardiac puncture under terminal anesthesia).[11]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the plasma samples using ELISA or a multiplex Luminex assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the vehicle-treated, LPS-challenged group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

To establish a relationship between drug exposure and target engagement, a parallel pharmacokinetic study is often conducted.

Procedure:

  • Administer the compound to a separate cohort of animals at the same doses and route as in the pharmacodynamic study.

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Correlate the drug exposure (e.g., AUC, Cmax) with the observed pharmacodynamic effect (cytokine inhibition) to determine the exposure-response relationship.

Discussion and Conclusion

The in vivo validation of this compound's target engagement is effectively achieved using the LPS challenge model, which provides a quantitative measure of its ability to suppress IRAK4-mediated cytokine production. Comparative studies with other IRAK4 inhibitors, such as BAY-1834845, reveal differences in in vivo efficacy that may be attributed to pharmacokinetic properties.[5]

Furthermore, the emergence of IRAK4 protein degraders like KT-474 introduces a new therapeutic modality. By eliminating the entire IRAK4 protein, degraders can abrogate both its kinase and scaffolding functions, potentially leading to a more profound and durable anti-inflammatory effect compared to kinase inhibitors.[8][13] Preclinical data for KT-474 suggests superior efficacy in some models.[8]

References

Head-to-Head Comparison: Zimlovisertib vs. Brepocitinib in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two investigational small molecule inhibitors, Zimlovisertib and Brepocitinib. Both developed by Pfizer, these agents target distinct signaling pathways implicated in a range of inflammatory and autoimmune diseases. While this compound has been discontinued for certain indications, Brepocitinib is advancing in late-stage clinical trials. The most critical comparative data comes from a head-to-head clinical trial in Hidradenitis Suppurativa (HS), which offers valuable insights into the clinical potential of their respective mechanisms of action.

Overview and Pharmacological Profile

This compound (PF-06650833) is a potent and selective inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] Brepocitinib (PF-06700841) is a dual inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1).[3][4] This fundamental difference in their targets dictates their effects on downstream inflammatory signaling.

FeatureThis compound (PF-06650833)Brepocitinib (PF-06700841)
Target(s) Interleukin-1 receptor-associated kinase 4 (IRAK4)[5]Tyrosine kinase 2 (TYK2) / Janus kinase 1 (JAK1)[3]
Mechanism of Action Inhibits TLR/IL-1R signaling, preventing NF-κB activation and inflammatory cytokine expression.[5]Inhibits the JAK-STAT pathway, disrupting signaling for multiple pro-inflammatory cytokines (e.g., IFN-α/β, IL-6, IL-12, IL-23).[3][4][6]
Potency (IC50) 0.2 nM (cell-free assay), 2.4 nM (PBMC assay)[1][7]Data on specific IC50 values are less publicly available, but it is described as a potent dual inhibitor.[8]
Developer Pfizer[9]Pfizer (Development rights for certain indications licensed to Priovant Therapeutics)[8]
Highest Dev. Phase Phase II (Discontinued for Hidradenitis Suppurativa)[9]Phase III (e.g., for Dermatomyositis)[10]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of this compound and Brepocitinib represent two different strategies for modulating the immune response.

This compound: IRAK4 Inhibition

This compound targets IRAK4, a critical kinase downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[5] By blocking IRAK4, it prevents the formation of the Myddosome complex and subsequent activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation This compound This compound This compound->IRAK4 Inhibition Genes Pro-inflammatory Genes (TNF, IL-6) NFkB->Genes Transcription

This compound's inhibition of the IRAK4 signaling pathway.
Brepocitinib: Dual TYK2/JAK1 Inhibition

Brepocitinib targets two members of the Janus kinase family, TYK2 and JAK1.[3] These kinases are essential for signal transduction from a wide array of cytokine receptors.[4] By inhibiting both, Brepocitinib can potently block the signaling of key cytokines implicated in autoimmune diseases, including Type I and II interferons, IL-6, IL-12, and IL-23, thereby preventing the activation of STAT proteins and subsequent gene transcription.[4][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IFN, IL-6, IL-23) TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 Cytokine Binding STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization & Translocation Brepocitinib Brepocitinib Brepocitinib->TYK2 Brepocitinib->JAK1 Inhibition Genes Inflammatory Gene Expression pSTAT_dimer->Genes Transcription

Brepocitinib's dual inhibition of the TYK2/JAK1 pathway.

Head-to-Head Clinical Comparison: The Hidradenitis Suppurativa Trial

A Phase 2a umbrella trial (NCT04092452) provides the only direct comparative efficacy and safety data for this compound and Brepocitinib.[11][12][13]

Experimental Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted over 16 weeks.[11][13]

  • Population: Adult patients (n=194) with moderate to severe Hidradenitis Suppurativa (HS).[13][14]

  • Interventions: Patients were randomized 1:1:1:1 to receive one of the following once daily:

    • Brepocitinib 45 mg

    • This compound 400 mg

    • Ropsacitinib 400 mg (a selective TYK2 inhibitor)

    • Matching Placebo[11]

  • Primary Endpoint: The percentage of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 16. HiSCR is defined as at least a 50% reduction in the total count of abscesses and inflammatory nodules, with no increase in abscesses and no increase in draining fistulas relative to baseline.[12][13]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1:1) cluster_treatment 16-Week Treatment Phase cluster_endpoint Primary Endpoint Assessment P Patients with Moderate-to-Severe HS (N=194) R Randomization P->R B Brepocitinib 45 mg QD (n=52) R->B Z This compound 400 mg QD (n=47) R->Z Ro Ropsacitinib 400 mg QD (n=47) R->Ro Pl Placebo (n=48) R->Pl E HiSCR at Week 16 B->E Z->E Ro->E Pl->E

Workflow of the Phase 2a Hidradenitis Suppurativa trial.
Data Presentation: Efficacy and Safety Results

The trial results demonstrated a clear distinction in efficacy between the two molecules in the HS patient population.

Table 1: Primary Efficacy Outcome at Week 16

Treatment Group N HiSCR Achieved (%) Difference vs. Placebo (90% CI)
Brepocitinib 45 mg QD 52 51.9% 18.7 (2.7 to 34.6)
This compound 400 mg QD 47 34.0% 0.7 (-15.2 to 16.7)
Placebo 48 33.3% -

(Source: NEJM Evidence, 2024)[11][14]

Table 2: Key Safety Outcomes (Treatment-Emergent Adverse Events - TEAEs)

Treatment Group N Any TEAE (%)
Brepocitinib 45 mg QD 52 57.7%
This compound 400 mg QD 47 55.3%
Placebo 48 47.9%

(Source: NEJM Evidence, 2024)[11][14]

Most TEAEs reported were mild and included infections, skin disorders, and gastrointestinal symptoms.[11]

Summary and Conclusion

The head-to-head comparison in the Phase 2a HS trial provides compelling evidence regarding the differential efficacy of this compound and Brepocitinib.

  • Efficacy: Brepocitinib demonstrated a statistically significant and clinically meaningful improvement in HiSCR rates compared to placebo.[11][13][14] In contrast, this compound did not show a response rate that was meaningfully different from placebo.[11][13][14] This suggests that, for Hidradenitis Suppurativa, the broad immunosuppressive activity achieved by dual TYK2/JAK1 inhibition is more effective than the more targeted inhibition of the IRAK4 pathway.[11]

  • Clinical Development: The results of the HS trial have had a clear impact on the development trajectories of both drugs. Pfizer has discontinued the development of this compound for HS.[9] Conversely, Brepocitinib has a robust and ongoing clinical program across a wide range of autoimmune diseases, including a Phase 3 study in dermatomyositis and a registrational Phase 2b study in systemic lupus erythematosus, indicating a higher degree of confidence in its therapeutic potential.[4][10]

References

Zimlovisertib for Hidradenitis Suppurativa: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for Zimlovisertib in the treatment of hidradenitis suppurativa (HS) against other therapeutic alternatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance and potential.

Executive Summary

This compound, an oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), has been investigated for the treatment of moderate-to-severe hidradenitis suppurativa. Clinical trial data from a Phase 2a study (NCT04092452) demonstrated that this compound did not achieve a statistically significant improvement in the primary endpoint, the Hidradenitis Suppurativa Clinical Response (HiSCR), at week 16 compared to placebo.[1][2][3] In the same study, another kinase inhibitor, brepocitinib (a JAK1/TYK2 inhibitor), showed a greater clinical response.[1][3] This guide presents the available data for this compound in comparison to established treatments such as the TNF-α inhibitor adalimumab and the IL-17A inhibitor secukinumab, providing a detailed overview of their respective clinical trial protocols and outcomes.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound and Comparators in Moderate-to-Severe Hidradenitis Suppurativa

Treatment (Trial)Mechanism of ActionPrimary EndpointEfficacy Outcome at Week 12/16Placebo Response
This compound (NCT04092452)IRAK4 InhibitorHiSCR at Week 1634.0% (16/47)[1]33.3% (16/48)[1]
Brepocitinib (NCT04092452)JAK1/TYK2 InhibitorHiSCR at Week 1651.9% (27/52)[1]33.3% (16/48)[1]
Ropsacitinib (NCT04092452)TYK2 InhibitorHiSCR at Week 1637.0% (17/46)[1]33.3% (16/48)[1]
Adalimumab (PIONEER I)TNF-α InhibitorHiSCR at Week 1241.8%26.0%
Adalimumab (PIONEER II)TNF-α InhibitorHiSCR at Week 1258.9%27.6%
Secukinumab 300 mg every 2 weeks (SUNSHINE)IL-17A InhibitorHiSCR at Week 1645.0%[4]33.7%[4]
Secukinumab 300 mg every 4 weeks (SUNSHINE)IL-17A InhibitorHiSCR at Week 1641.5%[4]33.7%[4]
Secukinumab 300 mg every 2 weeks (SUNRISE)IL-17A InhibitorHiSCR at Week 1642.3%[4]31.2%[4]
Secukinumab 300 mg every 4 weeks (SUNRISE)IL-17A InhibitorHiSCR at Week 1646.1%[4]31.2%[4]

Table 2: Safety Overview of this compound and Comparators

Treatment (Trial)Most Common Treatment-Emergent Adverse Events (TEAEs)
This compound (NCT04092452)Infections, skin disorders, and gastrointestinal symptoms (most were mild)[1]
Brepocitinib (NCT04092452)Infections, skin disorders, and gastrointestinal symptoms (most were mild)[1]
Ropsacitinib (NCT04092452)Infections, skin disorders, and gastrointestinal symptoms (most were mild)[1]
Adalimumab (PIONEER I & II)Headache, exacerbation of HS, nasopharyngitis[5]
Secukinumab (SUNSHINE & SUNRISE)Headache, nasopharyngitis, fungal infections, new-onset inflammatory bowel disease, and worsening of hidradenitis[6]

Experimental Protocols

This compound (NCT04092452)
  • Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, 16-week umbrella trial.[2][3]

  • Participants: Adults with moderate-to-severe hidradenitis suppurativa.[3]

  • Intervention: this compound 400 mg administered orally once daily.[3] The trial also included arms for brepocitinib 45 mg once daily, ropsacitinib 400 mg once daily, and a matching placebo.[3]

  • Primary Endpoint: The percentage of participants achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[3][7] HiSCR is defined as at least a 50% reduction in the total abscess and inflammatory nodule (AN) count, with no increase in abscess count and no increase in draining fistula count relative to baseline.[8][9][10]

Adalimumab (PIONEER I & II)
  • Study Design: Two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[11][12] Each trial consisted of a 12-week treatment period (Period A) and a subsequent 24-week period (Period B).[11][12]

  • Participants: Adults with moderate-to-severe hidradenitis suppurativa.[13]

  • Intervention: Adalimumab 160 mg at week 0, 80 mg at week 2, and 40 mg weekly starting at week 4.[12]

  • Primary Endpoint: The percentage of participants achieving HiSCR at week 12.[11]

Secukinumab (SUNSHINE & SUNRISE)
  • Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[14][15]

  • Participants: Adults with moderate-to-severe hidradenitis suppurativa.[15]

  • Intervention: Subcutaneous secukinumab 300 mg administered every 2 weeks or every 4 weeks, compared to placebo.[15][16]

  • Primary Endpoint: The proportion of patients achieving HiSCR at week 16.[4]

Signaling Pathways and Mechanisms of Action

The pathophysiology of hidradenitis suppurativa involves a complex interplay of inflammatory pathways. This compound and its comparators target distinct components of these pathways.

This compound and the IRAK4 Signaling Pathway

This compound is an inhibitor of IRAK4, a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[17][18] Overexpression of IRAK4 has been observed in the skin lesions of patients with HS.[19] By blocking IRAK4, this compound aims to reduce the production of pro-inflammatory cytokines that contribute to the pathogenesis of HS.[17][18]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines This compound This compound This compound->IRAK4

Caption: IRAK4 signaling pathway in hidradenitis suppurativa and the inhibitory action of this compound.

Brepocitinib and the JAK/STAT Signaling Pathway

Brepocitinib inhibits both Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), which are key components of the JAK-STAT signaling pathway.[20] This pathway is crucial for the signaling of numerous cytokines implicated in the inflammation characteristic of HS.[21][22]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 TYK2 TYK2 CytokineReceptor->TYK2 STAT STAT JAK1->STAT P TYK2->STAT P Nucleus Nucleus STAT->Nucleus GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Brepocitinib Brepocitinib Brepocitinib->JAK1 Brepocitinib->TYK2

Caption: JAK1/TYK2 signaling pathway and the inhibitory action of Brepocitinib.

Experimental Workflow

The typical workflow for the clinical trials discussed in this guide is outlined below.

Clinical_Trial_Workflow Screening Patient Screening (Moderate-to-Severe HS) Randomization Randomization Screening->Randomization Treatment Treatment Period (12-16 weeks) Randomization->Treatment Endpoint Primary Endpoint Assessment (HiSCR) Treatment->Endpoint Safety Safety Monitoring (Adverse Events) Treatment->Safety FollowUp Long-term Follow-up (Extension Studies) Endpoint->FollowUp

Caption: Generalized workflow of the hidradenitis suppurativa clinical trials.

References

Zimlovisertib Safety Profile in Phase 2 Trials: A Comparative Analysis for Hidradenitis Suppurativa

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the safety and tolerability of the IRAK4 inhibitor, Zimlovisertib, in patients with moderate-to-severe hidradenitis suppurativa (HS), benchmarked against other therapeutic alternatives.

This guide provides a comprehensive analysis of the safety profile of this compound, an investigational oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), based on data from its phase 2 clinical trials. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative safety data, details experimental protocols, and offers a comparative look at the safety of other relevant HS treatments, including other kinase inhibitors and approved biologics.

Executive Summary

This compound was evaluated in a phase 2a, randomized, double-blind, placebo-controlled umbrella trial (NCT04092452) in adults with moderate-to-severe hidradenitis suppurativa. The trial assessed the safety and efficacy of this compound alongside two other kinase inhibitors, brepocitinib (a JAK1/TYK2 inhibitor) and ropsacitinib (a TYK2 inhibitor), against a placebo over a 16-week treatment period. While this compound did not demonstrate a significant clinical response compared to placebo in this study, the safety data gathered provides valuable insights for the future development of IRAK4 inhibitors.[1] This guide places the safety findings of this compound in the context of its direct trial comparators and other significant treatments for HS, such as the TNF-alpha inhibitor adalimumab, the IL-17 inhibitors secukinumab and bimekizumab.

Comparative Safety Analysis

The overall incidence of treatment-emergent adverse events (TEAEs) was higher in the active treatment arms compared to the placebo group in the NCT04092452 trial.[1] Most TEAEs reported for this compound were mild in severity.[1]

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the NCT04092452 Trial (16 weeks)
Treatment GroupDoseTotal ParticipantsParticipants with ≥1 TEAE (%)Serious TEAEs (%)Discontinuation due to AEs (%)
This compound 400 mg once daily 47 26 (55.3%) [1]2 (4.3%) [2]N/A
Brepocitinib45 mg once daily5230 (57.7%)[1]N/AN/A
Ropsacitinib400 mg once daily4729 (61.7%)[1]2 (4.3%)[2]N/A
Placebo-4823 (47.9%)[1]0 (0%)[2]N/A

N/A: Data not available in the provided search results.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Reported in the NCT04092452 Trial
Adverse EventThis compound (n=47) %Brepocitinib (n=52) %Ropsacitinib (n=47) %Placebo (n=48) %
Infections and Infestations
Urinary Tract Infection6%[2]4%[2]0%[2]2%[2]
Skin and Subcutaneous Tissue Disorders
Acne9%[2]10%[2]9%[2]2%[2]
Gastrointestinal Disorders
Nausea2%[2]2%[2]6%[2]0%[2]
General Disorders
Hidradenitis Suppurativa Worsening2%[2]2%[2]13%[2]4%[2]
Serious Adverse Events with this compound

In the this compound arm, two participants experienced serious adverse events: one case of cellulitis (bacterial infection) and one participant who experienced both suicidal ideation and a spontaneous miscarriage. The events of suicidal ideation and spontaneous miscarriage were considered treatment-related by the investigators.[2]

Comparison with Other Hidradenitis Suppurativa Treatments

To provide a broader context, the safety profiles of established and emerging treatments for moderate-to-severe HS are summarized below.

Table 3: Comparative Safety Profiles of this compound and Other HS Therapies from Clinical Trials
DrugDrug ClassKey Clinical TrialsCommon Adverse EventsSerious Adverse Events of Note
This compound IRAK4 Inhibitor NCT04092452 (Phase 2a) Infections (urinary tract), skin disorders (acne), gastrointestinal symptoms (nausea)[1][2]Cellulitis, suicidal ideation, spontaneous miscarriage[2]
Adalimumab TNF-alpha Inhibitor PIONEER I & II (Phase 3) Headache, exacerbation of HS, nasopharyngitis[3][4]Serious infections (e.g., pyelonephritis), malignancy[3]
Secukinumab IL-17A Inhibitor SUNSHINE & SUNRISE (Phase 3) Headache, nasopharyngitis[5][6]Infections (including Candida), inflammatory bowel disease[7]
Bimekizumab IL-17A/F Inhibitor BE HEARD I & II (Phase 3) Hidradenitis, oral candidiasis, headache, diarrhea[8][9]Serious infections, congestive heart failure (one case, considered unrelated)[10]

Experimental Protocols

This compound Phase 2a "Umbrella" Trial (NCT04092452) Methodology
  • Study Design: A phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group umbrella study.[1][11]

  • Participants: Adults with moderate-to-severe hidradenitis suppurativa.[1]

  • Interventions: Participants were randomized (1:1:1:1) to receive one of the following once daily for 16 weeks:[1]

    • This compound 400 mg

    • Brepocitinib 45 mg

    • Ropsacitinib 400 mg

    • Matching placebo

  • Primary Endpoint: The primary efficacy endpoint was the percentage of participants achieving a Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[1]

  • Safety Monitoring: Safety, including the monitoring of treatment-emergent adverse events (TEAEs), was assessed throughout the study.[1]

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

This compound is a selective inhibitor of IRAK4, a key kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By blocking IRAK4, this compound aims to suppress the downstream activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 This compound This compound This compound->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates to Nucleus

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

NCT04092452 Clinical Trial Workflow

The following diagram illustrates the workflow of the phase 2a umbrella trial for this compound in hidradenitis suppurativa.

Trial_Workflow cluster_treatment 16-Week Treatment Period Start Patient Screening (Moderate-to-Severe HS) Randomization Randomization (1:1:1:1) Start->Randomization This compound This compound (400 mg QD) Randomization->this compound Brepocitinib Brepocitinib (45 mg QD) Randomization->Brepocitinib Ropsacitinib Ropsacitinib (400 mg QD) Randomization->Ropsacitinib Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (HiSCR at Week 16) This compound->Endpoint Safety Safety Monitoring (Throughout the study) This compound->Safety Brepocitinib->Endpoint Brepocitinib->Safety Ropsacitinib->Endpoint Ropsacitinib->Safety Placebo->Endpoint Placebo->Safety

Caption: Workflow of the NCT04092452 Phase 2a clinical trial.

Conclusion

The phase 2a trial provided a preliminary assessment of the safety profile of this compound in patients with moderate-to-severe hidradenitis suppurativa. The observed adverse events were generally mild, though the occurrence of serious adverse events, including one case of suicidal ideation and one of spontaneous miscarriage deemed possibly related to the treatment, warrants careful consideration in future studies of IRAK4 inhibitors. Compared to other treatments for HS, the overall rate of TEAEs for this compound was in a similar range to other oral and biologic therapies. However, the lack of significant efficacy in this trial means that the risk-benefit profile of this compound for the treatment of HS remains to be established. Further research is necessary to fully understand the therapeutic potential and long-term safety of IRAK4 inhibition in this patient population.

References

A Head-to-Head Comparison: Zimlovisertib vs. IRAK4 Degraders for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the IRAK4-targeting landscape, comparing the kinase inhibitor Zimlovisertib to the novel protein degrader KT-474.

In the realm of therapies targeting interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator of innate immune signaling, two distinct strategies have emerged: kinase inhibition and protein degradation. This guide provides a comprehensive comparison of this compound (PF-06650833), a potent IRAK4 kinase inhibitor, and KT-474 (SAR444656), a first-in-class IRAK4 protein degrader. This objective analysis, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition vs. Degradation

This compound is an orally bioavailable small molecule that reversibly binds to the ATP-binding site of IRAK4, thereby blocking its kinase activity.[1][2][3] This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of inflammatory signaling.[1][2]

KT-474, on the other hand, is a heterobifunctional molecule that induces the degradation of the entire IRAK4 protein.[4] It achieves this by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of IRAK4 by the proteasome.[4] This dual-action mechanism eliminates both the kinase and the scaffolding functions of IRAK4, potentially offering a more comprehensive blockade of the signaling pathway.[4]

cluster_0 This compound (Kinase Inhibition) cluster_1 KT-474 (Protein Degradation) This compound This compound IRAK4 Kinase Domain IRAK4 Kinase Domain This compound->IRAK4 Kinase Domain Binds & Inhibits Downstream Signaling (Inhibited) Downstream Signaling (Inhibited) IRAK4 Kinase Domain->Downstream Signaling (Inhibited) No Phosphorylation ATP ATP ATP->IRAK4 Kinase Domain Blocked KT-474 KT-474 IRAK4 Protein IRAK4 Protein KT-474->IRAK4 Protein Binds E3 Ligase E3 Ligase KT-474->E3 Ligase Recruits Proteasome Proteasome IRAK4 Protein->Proteasome Ubiquitination & Degradation Degraded IRAK4 Degraded IRAK4 Proteasome->Degraded IRAK4

Figure 1: Mechanism of Action Comparison

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and KT-474, primarily focusing on their development for Hidradenitis Suppurativa (HS).

Table 1: In Vitro Potency

CompoundMechanismTargetAssayIC50 / DC50Reference
This compoundKinase InhibitionIRAK4Cell-based0.2 nM[3][5]
This compoundKinase InhibitionIRAK4PBMC assay2.4 nM[3][5]
KT-474Protein DegradationIRAK4OCI-Ly10 (4h)>95% Dmax[4]

Table 2: Clinical Efficacy in Hidradenitis Suppurativa

CompoundTrial IdentifierPhasePrimary EndpointResultReference
This compoundNCT040924522aHiSCR50 at Week 1634% (vs. 33% Placebo)[2][6][7]
KT-474NCT047728851HiSCR50 at Week 442%[8]

HiSCR50 (Hidradenitis Suppurativa Clinical Response 50) is defined as at least a 50% reduction in the total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas.[9][10][11][12]

Table 3: Pharmacodynamic Effects

CompoundEffect on IRAK4Biomarker ModulationReference
This compoundInhibition of kinase activityReduction in inflammation markers (in preclinical models and humans)[13]
KT-474>90% degradation in blood and skinReduction in disease-relevant inflammatory biomarkers in blood and skin[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

IRAK4 Kinase Inhibition Assay (for this compound)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of IRAK4, which is its ability to phosphorylate a substrate.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human IRAK4 enzyme, a specific peptide substrate, and ATP in a buffer solution.

  • Compound Addition: this compound is added at various concentrations.

  • Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by IRAK4.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) which measures the phosphorylated substrate using a specific antibody.[15]

  • Data Analysis: The concentration of this compound that inhibits 50% of the IRAK4 kinase activity (IC50) is calculated.

Start Start Prepare Reaction Mix Prepare Reaction Mix (IRAK4, Substrate, ATP) Start->Prepare Reaction Mix Add this compound Add this compound (Varying Concentrations) Prepare Reaction Mix->Add this compound Incubate Incubate Add this compound->Incubate Detect Phosphorylation Detect Phosphorylation (e.g., DELFIA) Incubate->Detect Phosphorylation Calculate IC50 Calculate IC50 Detect Phosphorylation->Calculate IC50 End End Calculate IC50->End Start Start Cell Treatment with KT-474 Cell Treatment with KT-474 Start->Cell Treatment with KT-474 Cell Lysis Cell Lysis Cell Treatment with KT-474->Cell Lysis Protein Quantification Protein Quantification (Bradford Assay) Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunodetection Immunodetection (Anti-IRAK4 Antibody) Western Blot->Immunodetection Quantify IRAK4 Levels Quantify IRAK4 Levels Immunodetection->Quantify IRAK4 Levels End End Quantify IRAK4 Levels->End

References

Reproducibility of In Vivo Efficacy for Zimlovisertib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published preclinical in vivo data for Zimlovisertib (PF-06650833), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The objective is to assess the reproducibility of its therapeutic effects in established animal models of inflammatory diseases. Due to the limited availability of detailed public data, this guide focuses on the key findings from the primary publication detailing this compound's in vivo efficacy and outlines the necessary experimental details for independent replication.

Summary of In Vivo Efficacy

This compound has been evaluated in several preclinical models of autoimmune and inflammatory diseases, demonstrating its potential as an anti-inflammatory agent. The primary source of this data is a 2021 publication in Arthritis & Rheumatology by Beebe J.S. and colleagues from Pfizer[1][2]. The key findings from this publication are summarized below.

Table 1: Summary of Published In Vivo Efficacy of this compound

Animal ModelDisease ModeledKey Efficacy FindingReported Dosage
Rat Collagen-Induced Arthritis (CIA) Rheumatoid ArthritisProtected against the development of arthritis.3 mg/kg, twice daily
Mouse Pristane-Induced Lupus Systemic Lupus ErythematosusReduced circulating autoantibody levels.Not specified in abstract
Mouse MRL/lpr Model Systemic Lupus ErythematosusReduced circulating autoantibody levels.Not specified in abstract

Signaling Pathway of this compound

This compound is a potent and selective inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. By inhibiting IRAK4, this compound blocks the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.

zimlovisertib_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF-kB / MAPK Signaling NF-kB / MAPK Signaling TRAF6->NF-kB / MAPK Signaling Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB / MAPK Signaling->Pro-inflammatory Cytokines This compound This compound This compound->IRAK4

This compound inhibits IRAK4-mediated signaling.

Experimental Protocols and Reproducibility

A critical aspect of scientific research is the ability to reproduce published findings. This requires detailed experimental protocols. While the Beebe et al. (2021) publication provides an overview of the models used, specific, step-by-step protocols and detailed quantitative data necessary for direct replication are not fully available in the public domain.

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.

General Experimental Workflow:

cia_workflow Induction Induction Treatment Treatment Induction->Treatment Disease Onset Monitoring Monitoring Treatment->Monitoring Daily Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

General workflow for the Rat CIA model.

Protocol Details from Beebe et al. (2021)[1][2]:

  • Animal Strain: Not specified in the abstract.

  • Induction of Arthritis: Standard methods for CIA were presumably used, but specific details on the type of collagen, adjuvant, and immunization protocol are not provided in the readily available text.

  • Treatment: this compound was administered orally at a dose of 3 mg/kg twice daily for 7 days.

  • Endpoint Measurement: Paw volume was measured daily.

Data for Reproducibility: To independently verify the reported protective effect of this compound in the rat CIA model, the following specific data from the original study would be required:

  • The mean and standard deviation of paw volume for both the this compound-treated and vehicle control groups for each day of the study.

  • Statistical analysis comparing the treatment and control groups.

  • Clinical scores of arthritis severity, if recorded.

Murine Lupus Models (Pristane-Induced and MRL/lpr)

These models are used to study systemic lupus erythematosus.

General Experimental Workflow:

lupus_workflow Disease Induction/Spontaneous Onset Disease Induction/Spontaneous Onset Treatment Initiation Treatment Initiation Disease Induction/Spontaneous Onset->Treatment Initiation Chronic Dosing Chronic Dosing Treatment Initiation->Chronic Dosing Endpoint Analysis Endpoint Analysis Chronic Dosing->Endpoint Analysis Serum Collection

General workflow for murine lupus models.

Protocol Details from Beebe et al. (2021)[1][2]:

  • Animal Strains: MRL/lpr mice and a pristane-induced lupus model were used.

  • Treatment: The specific dose, frequency, and duration of this compound administration were not detailed in the available abstract.

  • Endpoint Measurement: Circulating autoantibody levels were measured.

Data for Reproducibility: For a thorough assessment of reproducibility in these lupus models, the following quantitative data is necessary:

  • Specific autoantibodies measured (e.g., anti-dsDNA, anti-Sm).

  • Mean and standard deviation of autoantibody titers in both this compound-treated and control groups.

  • The time points at which serum was collected and analyzed.

  • Statistical analysis of the differences between the groups.

Comparison with Alternatives

A direct comparison of the in vivo efficacy of this compound with alternative IRAK4 inhibitors or other classes of anti-inflammatory drugs in the same preclinical models is challenging due to the lack of publicly available, head-to-head studies with detailed methodologies and data. While other IRAK4 inhibitors have been tested in similar models, differences in experimental protocols make direct comparisons of potency and efficacy difficult without standardized, side-by-side experiments.

Conclusion and Future Directions

The available published data suggests that this compound demonstrates in vivo efficacy in preclinical models of rheumatoid arthritis and lupus. However, a comprehensive evaluation of the reproducibility of these findings is currently hampered by the limited public availability of detailed experimental protocols and quantitative data.

For researchers aiming to build upon or replicate these findings, it is recommended to:

  • Consult the full-text and supplementary information of the Beebe et al. (2021) publication in Arthritis & Rheumatology for more detailed methods.

  • Contact the corresponding authors or Pfizer's research division to request the specific protocols and raw data from these preclinical studies.

  • Perform independent, well-controlled studies to verify the reported efficacy of this compound in these animal models.

Greater transparency in the reporting of preclinical data, including detailed methodologies and complete datasets, is crucial for enhancing the reproducibility and reliability of biomedical research and accelerating the development of new therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zimlovisertib
Reactant of Route 2
Reactant of Route 2
Zimlovisertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.